BIIL-260 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHIWXKXUSXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BIIL-260 Hydrochloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is the salt form of BIIL-260, a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor. As the active metabolite of the prodrug amelubant (BIIL 284), it has been a subject of interest in the investigation of inflammatory pathways. This document provides a detailed technical overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and a summary of the clinical findings for its prodrug, amelubant. This guide is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug development.
Chemical Properties and Structure
BIIL-260 is a synthetic small molecule with anti-inflammatory properties. The hydrochloride salt is the form often used in research settings.
| Property | Value | Source |
| IUPAC Name | 4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide hydrochloride | |
| Molecular Formula | C₃₀H₃₁ClN₂O₃ | N/A |
| Molecular Weight | 503.04 g/mol | N/A |
| CAS Number | 204974-93-6 (free base) |
Mechanism of Action
BIIL-260 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor, BLT1. Leukotriene B4 is a powerful lipid mediator involved in inflammatory responses, acting as a potent chemoattractant for neutrophils and other leukocytes. By competitively and reversibly binding to the BLT1 receptor, BIIL-260 blocks the downstream signaling cascade initiated by LTB4. This inhibition of LTB4 signaling mitigates the recruitment and activation of inflammatory cells, thereby exerting its anti-inflammatory effects.
Signaling Pathway of LTB4 Receptor and Inhibition by BIIL-260
The binding of LTB4 to its G protein-coupled receptor, BLT1, triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Subsequently, downstream signaling pathways, such as the MAPK/ERK and NF-κB pathways, are activated, culminating in chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This compound acts by blocking the initial binding of LTB4 to the BLT1 receptor, thus preventing the initiation of this inflammatory cascade.
Quantitative In Vitro and In Vivo Data
BIIL-260 has demonstrated high potency in various preclinical assays. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of BIIL-260
| Assay | Species/Cell Line | Parameter | Value (nM) | Reference |
| LTB4 Receptor Binding | Human Neutrophil Membranes | Kᵢ | 1.7 | |
| LTB4-induced Ca²⁺ Release | Human Neutrophils | IC₅₀ | 0.82 |
Table 2: In Vivo Efficacy of Amelubant (BIIL 284), the Prodrug of BIIL-260
| Model | Species | Endpoint | ED₅₀ (mg/kg, p.o.) | Reference |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of inflammation | 0.008 | |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of chemotaxis | 0.03 | |
| LTB4-induced Neutropenia | Monkey | Inhibition of neutropenia | 0.004 | |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 expression | 0.05 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard pharmacological assays and the methods described in the cited literature.
LTB4 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of BIIL-260 for the LTB4 receptor.
Methodology:
-
Membrane Preparation: Isolate membranes from human neutrophils.
-
Reaction Mixture: In a reaction buffer, combine the neutrophil membranes, a fixed concentration of radiolabeled [³H]LTB4, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
LTB4-Induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to LTB4 in the presence of BIIL-260.
Methodology:
-
Cell Preparation: Isolate human neutrophils from peripheral blood.
-
Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Incubation with Antagonist: Incubate the dye-loaded cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of LTB4.
-
Measurement: Measure the changes in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The ratio of fluorescence at different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the LTB4-induced calcium response.
Preclinical and Clinical Development of Amelubant (BIIL 284)
BIIL-260 is the active metabolite of the prodrug amelubant (BIIL 284). The majority of clinical development has focused on amelubant.
Preclinical Pharmacokinetics
Following oral administration, amelubant is rapidly metabolized by esterases to BIIL-260. BIIL-260 is then further metabolized, including glucuronidation to BIIL 315, which also exhibits high affinity for the LTB4 receptor.
Clinical Trials of Amelubant
Amelubant has been investigated in clinical trials for several inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.
-
Rheumatoid Arthritis: A phase II clinical trial in patients with active rheumatoid arthritis showed that amelubant produced only modest improvements in disease activity, suggesting that LTB4 may not be a major contributor to the inflammatory process in this disease.
-
Cystic Fibrosis: A phase II trial in patients with cystic fibrosis was terminated early due to an increased risk of adverse pulmonary events in the treatment group. This outcome highlights the complexity of targeting inflammatory pathways in the context of chronic infections.
Conclusion
This compound is a potent and selective LTB4 receptor antagonist with well-characterized in vitro and in vivo anti-inflammatory activity. Its mechanism of action, involving the blockade of LTB4-mediated signaling, makes it a valuable research tool for investigating the role of the LTB4 pathway in various physiological and pathological processes. While the clinical development of its prodrug, amelubant, has faced challenges, the preclinical profile of BIIL-260 underscores the potential of LTB4 receptor antagonism as a therapeutic strategy for certain inflammatory conditions. Further research may elucidate specific contexts where the targeted inhibition of the LTB4 pathway could be beneficial.
BIIL-260 Hydrochloride: A Deep Dive into a Potent LTB4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIIL-260 hydrochloride, a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor. BIIL-260 is the active metabolite of the prodrug BIIL-284 (amelubant). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its associated signaling pathways and metabolic conversion.
Core Compound Profile
This compound is a high-affinity antagonist for the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner.[1][2][3][4] This antagonistic action underlies its significant anti-inflammatory properties.[1][2][3][4]
BIIL-260 is an active metabolite derived from the prodrug BIIL-284 (amelubant) through metabolism by ubiquitous esterases.[5] BIIL-284 itself has negligible binding affinity for the LTB4 receptor.[6] Following administration, BIIL-284 is converted to BIIL-260, which can be further metabolized to its glucuronidated form, BIIL-315. Both BIIL-260 and BIIL-315 are potent antagonists of the LTB4 receptor.[6]
Chemical Structure:
-
IUPAC Name: 4-((3-((4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)methyl)benzyl)oxy)benzimidamide hydrochloride
-
Chemical Formula: C₃₀H₃₁ClN₂O₃
-
Molecular Weight: 503.04 g/mol
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and inhibitory concentrations for BIIL-260 and its related compounds.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Cell Type | Kᵢ (nM) | Reference |
| BIIL-260 | LTB4 | Human Neutrophil Membranes | 1.7 | [1][2][3][4] |
| BIIL-315 | LTB4 | Human Neutrophil Membranes | 1.9 | [6] |
| BIIL-284 (Prodrug) | LTB4 | Vital Cells and Membranes | 221 - 230 | [3] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Cell Type | IC₅₀ (nM) | Reference |
| BIIL-260 | LTB4-induced Ca²⁺ release | Human Neutrophils | 0.82 | [2][4] |
| BIIL-315 | LTB4-induced Ca²⁺ release | Human Neutrophils | 0.75 | [6] |
Mechanism of Action and Signaling Pathway
BIIL-260 exerts its pharmacological effects by competitively blocking the binding of leukotriene B4 (LTB4) to its high-affinity G protein-coupled receptor (GPCR), BLT1. LTB4 is a potent lipid mediator involved in inflammatory responses, attracting and activating leukocytes such as neutrophils.[6] By antagonizing the BLT1 receptor, BIIL-260 inhibits the downstream signaling cascade initiated by LTB4.
The binding of LTB4 to BLT1 typically leads to the activation of G proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a key second messenger that mediates various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells.[7] BIIL-260 effectively blocks this LTB4-induced calcium mobilization.[2][4]
Caption: LTB4 Signaling Pathway and BIIL-260 Antagonism.
Prodrug Metabolism
BIIL-260 is the active metabolite of the orally administered prodrug BIIL-284. This metabolic activation is a key feature of its pharmacological profile.
Caption: Metabolic activation of BIIL-284 to BIIL-260 and BIIL-315.
Clinical Trial Insights (BIIL-284 Prodrug)
A multi-center, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of the prodrug, BIIL-284, in patients with active rheumatoid arthritis (RA).
Table 3: BIIL-284 Clinical Trial in Rheumatoid Arthritis
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | 342 patients with active Rheumatoid Arthritis |
| Treatment Arms | BIIL-284 (5 mg, 25 mg, or 75 mg once daily) or Placebo |
| Primary Endpoint | Percentage of patients achieving American College of Rheumatology (ACR) 20 response |
| Results | No statistically significant differences were observed between the active treatment groups and the placebo group for the primary or secondary endpoints.[5][8] A higher, though not statistically significant, percentage of ACR20 responders was seen in the 25 mg and 75 mg BIIL-284 groups compared to placebo.[5][8] |
| Safety | All doses of BIIL-284 were reported to be safe and well-tolerated.[5][8] |
| Conclusion | The study concluded that LTB4 may not be a major contributor to the inflammatory process in RA, as the potent LTB4 receptor antagonist only produced modest improvements in disease activity.[8] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize BIIL-260 are provided below.
Radioligand Binding Assay for LTB4 Receptor Affinity (Kᵢ)
This protocol outlines a competitive binding assay to determine the affinity of BIIL-260 for the LTB4 receptor.
Caption: Workflow for LTB4 Receptor Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Prepare cell membranes through homogenization and centrifugation to isolate the membrane fraction containing the LTB4 receptors.
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared cell membranes with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4).
-
Add varying concentrations of unlabeled this compound.
-
Include control wells with no unlabeled antagonist (total binding) and wells with a high concentration of an unlabeled LTB4 agonist (non-specific binding).
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of BIIL-260 by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of BIIL-260 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (IC₅₀)
This protocol describes a fluorescence-based assay to measure the ability of BIIL-260 to inhibit LTB4-induced increases in intracellular calcium.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Detailed Steps:
-
Cell Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Resuspend the cells in a suitable buffer.
-
-
Fluorescent Dye Loading:
-
Load the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating the cells with the dye for approximately 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Incubation:
-
Wash the dye-loaded cells to remove any extracellular dye.
-
Incubate the cells with varying concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes) at 37°C.
-
-
LTB4 Stimulation and Data Acquisition:
-
Place the cell suspension in a fluorometer or a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells by adding a sub-maximal concentration of LTB4.
-
Immediately begin recording the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time (e.g., at excitation/emission wavelengths of 490/525 nm for Fluo-4).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.
-
Determine the peak fluorescence response for each concentration of BIIL-260.
-
Plot the percentage inhibition of the LTB4-induced calcium response against the concentration of BIIL-260.
-
Calculate the IC₅₀ value, which is the concentration of BIIL-260 that causes a 50% inhibition of the maximal LTB4-induced calcium mobilization.
-
Conclusion
This compound is a well-characterized, potent LTB4 receptor antagonist with significant anti-inflammatory potential demonstrated in preclinical models. Its mechanism of action, involving the competitive blockade of the BLT1 receptor and subsequent inhibition of calcium signaling, is well-understood. While the clinical trial of its prodrug, BIIL-284, in rheumatoid arthritis did not meet its primary efficacy endpoints, the compound's safety profile and potent in vitro and in vivo pharmacology make it a valuable tool for researchers investigating the role of the LTB4 pathway in various inflammatory diseases. The detailed protocols provided herein offer a foundation for the further study and characterization of this and other LTB4 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BIIL-260 Hydrochloride (CAS: 192581-24-1): A Potent LTB4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor, with demonstrated anti-inflammatory properties. As the active metabolite of the prodrug amelubant (BIIL 284), BIIL-260 has been a subject of significant interest in the study of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways. All data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using detailed diagrams.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a pivotal role in the inflammatory cascade. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and stimulating the release of pro-inflammatory cytokines.[1] Consequently, antagonism of the LTB4 receptor represents a promising therapeutic strategy for a range of inflammatory conditions.
This compound has emerged as a key research tool in this area. It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner, exhibiting high affinity.[2][3] This document serves as a detailed resource for researchers and drug development professionals working with or interested in this compound.
Physicochemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 192581-24-1 | [4] |
| Molecular Formula | C₃₀H₃₁ClN₂O₃ | [4] |
| Molecular Weight | 503.04 g/mol | [4] |
| IUPAC Name | 4-({3-[({4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl}oxy)methyl]phenyl}methoxy)benzamidine hydrochloride | [4] |
| Synonyms | BIIL-260 HCl, BIIL 260, BIIL260 | [4] |
Mechanism of Action
BIIL-260 is a selective antagonist of the high-affinity leukotriene B4 receptor, BLT1, and also the low-affinity receptor, BLT2.[5] By binding to these G protein-coupled receptors (GPCRs), BIIL-260 competitively inhibits the binding of endogenous LTB4. This blockade prevents the initiation of downstream signaling cascades that are crucial for the inflammatory response.
The primary mechanism involves the inhibition of LTB4-induced intracellular calcium mobilization.[2][6] LTB4 binding to its receptor typically activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This calcium influx is a critical second messenger that activates a variety of pro-inflammatory cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). BIIL-260 effectively abrogates this calcium signal, thereby dampening the inflammatory response.
LTB4 Signaling Pathway and Inhibition by BIIL-260
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to BIIL-260 Hydrochloride: A Potent LTB4 Receptor Antagonist
This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the leukotriene B₄ (LTB₄) receptor. It is intended for researchers, scientists, and professionals involved in drug development and inflammation research. This document details the molecule's physicochemical properties, mechanism of action, key experimental data, and relevant protocols.
Core Compound Details
BIIL-260 is the biologically active metabolite of the prodrug BIIL 284 (amelubant).[1][2] Following oral administration, BIIL 284 is metabolized by ubiquitous esterases into BIIL-260 and its subsequent glucuronidated form, BIIL 315.[1][2] Both BIIL-260 and BIIL-315 are potent antagonists of the LTB₄ receptor.[1]
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Synonyms | BIIL-260 HCl, BIIL 260 hydrochloride | [1] |
| CAS Number | 192581-24-1 (for hydrochloride) | [1] |
| Molecular Formula | C₃₀H₃₁ClN₂O₃ | [1] |
| Molecular Weight | 503.04 g/mol | [1] |
| Active Moiety (Free Base) | BIIL-260 | [3][4] |
| Free Base CAS Number | 204974-93-6 | [3][4] |
| Free Base Molecular Formula | C₃₀H₃₀N₂O₃ | [3][4] |
| Free Base Molecular Weight | 466.57 g/mol | [3] |
Mechanism of Action
This compound exerts its anti-inflammatory effects by acting as a competitive and reversible antagonist at the high-affinity leukotriene B₄ receptor 1 (BLT1), a G-protein coupled receptor (GPCR).[1][3][5] By blocking the binding of the potent lipid mediator LTB₄, BIIL-260 inhibits downstream signaling cascades that are crucial for the inflammatory response.[5] These inhibited processes include neutrophil chemotaxis, degranulation, oxidative burst, and intracellular calcium mobilization.[1][5]
The crystal structure of the LTB₄ receptor BLT1 in complex with BIIL-260 has been elucidated (PDB ID: 5X33), providing a detailed understanding of their interaction at the molecular level.[6] The amidine group of BIIL-260 occupies the sodium ion and water locations within the receptor, stabilizing it in an inactive state.[6]
Signaling Pathway of LTB₄ and Inhibition by BIIL-260
Caption: LTB4 signaling pathway and its inhibition by BIIL-260.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for BIIL-260 and its related compounds.
In Vitro Activity
| Compound | Assay | Species | Ki (nM) | IC₅₀ (nM) | Reference |
| BIIL-260 | LTB₄ Receptor Binding (Neutrophil Membranes) | Human | 1.7 | - | [1] |
| BIIL-260 | LTB₄-induced Ca²⁺ Release (Neutrophils) | Human | - | 0.82 | [1] |
| BIIL 315 | LTB₄ Receptor Binding (Neutrophil Membranes) | Human | 1.9 | - | [1] |
| BIIL 315 | LTB₄-induced Ca²⁺ Release (Neutrophils) | Human | - | 0.75 | [1] |
In Vivo Activity of Prodrug (BIIL 284)
| Model | Species | Endpoint | ED₅₀ (mg/kg, p.o.) | Reference |
| LTB₄-induced Ear Inflammation | Mouse | Inhibition of Edema | 0.008 | [1] |
| LTB₄-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Infiltration | 0.03 | [1] |
| LTB₄-induced Neutropenia | Monkey | Reversal of Neutropenia | 0.004 | [1] |
| LTB₄-induced Mac-1 Expression | Monkey | Inhibition of Expression | 0.05 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay for LTB₄ Receptor Affinity
This assay determines the binding affinity (Ki) of a compound to the LTB₄ receptor.
-
Membrane Preparation: Isolate cell membranes from human neutrophils or other cells endogenously or recombinantly expressing the BLT1 receptor.
-
Binding Reaction: In a competitive binding format, incubate the prepared membranes with a constant concentration of radiolabeled LTB₄ (e.g., [³H]LTB₄) and varying concentrations of the test compound (BIIL-260).
-
Incubation: Allow the reaction to reach equilibrium, typically for 60 minutes at 4°C.
-
Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value from the concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit LTB₄-induced intracellular calcium release.
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors.
-
Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, by incubating for approximately 60 minutes at 37°C.
-
Compound Incubation: Wash the dye-loaded cells and pre-incubate them with various concentrations of BIIL-260 or a vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a fixed concentration of LTB₄.
-
Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence signal using a fluorometer or a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of BIIL-260 that causes a 50% inhibition of the LTB₄-induced calcium response.
General Experimental Workflow
Caption: General workflow for in vitro and in vivo characterization.
Clinical Development Context
The prodrug of BIIL-260, amelubant (BIIL 284), has been investigated in clinical trials for inflammatory conditions. A Phase 2 trial in patients with active rheumatoid arthritis showed only modest improvements in disease activity, suggesting that LTB₄ may not be a major contributor to the inflammatory process in this specific disease.[2][7] Another Phase 2 trial for lung disease in patients with cystic fibrosis was terminated early due to an increase in pulmonary-related serious adverse events in adults receiving the drug, highlighting potential risks of potent anti-inflammatory agents in the context of chronic infections.[8]
This technical guide provides a summary of the key characteristics of this compound. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. rcsb.org [rcsb.org]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of BIIL-260 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological profile of BIIL-260, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a pivotal role in the initiation and amplification of the inflammatory cascade. Its primary functions include the chemoattraction and activation of neutrophils, leading to their recruitment to sites of inflammation and subsequent tissue damage. The biological effects of LTB4 are mediated through its high-affinity G-protein coupled receptor, the BLT1 receptor. Consequently, antagonism of the LTB4 receptor represents a promising therapeutic strategy for a range of inflammatory diseases.
BIIL-260 is a highly potent and long-acting, orally active antagonist of the LTB4 receptor.[1][2] It is the active metabolite of the prodrug amelubant (BIIL 284), which is rapidly converted to BIIL-260 by ubiquitous esterases following oral administration.[1][3][4] This prodrug strategy enhances oral bioavailability and in vivo efficacy.[1] This guide details the anti-inflammatory characteristics of BIIL-260, focusing on its receptor binding affinity, functional antagonism, and in vivo activity in preclinical models of inflammation.
Mechanism of Action
BIIL-260 exerts its anti-inflammatory effects by competitively and reversibly binding to the LTB4 receptor (BLT1).[1][2] This interaction is saturable and occurs with high affinity, effectively blocking the binding of endogenous LTB4 and preventing the downstream signaling cascade that leads to neutrophil activation and recruitment.[1][3] The antagonism of the LTB4 receptor by BIIL-260 inhibits key inflammatory responses such as intracellular calcium mobilization, chemotaxis, and the expression of adhesion molecules on neutrophils.[3]
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its G-protein coupled receptor (GPCR), BLT1, initiates a series of intracellular events culminating in a pro-inflammatory response. The diagram below illustrates the signaling pathway inhibited by BIIL-260.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of BIIL-260 and its related compounds.
Table 1: In Vitro Potency of Amelubant and its Metabolites
| Compound | Assay | Species | Preparation | Potency (Ki) | Potency (IC50) | Reference |
| Amelubant (BIIL 284) | LTB4 Receptor Binding | Human | Neutrophil Membranes | >1000 nM | - | [1][3] |
| BIIL-260 | LTB4 Receptor Binding | Human | Neutrophil Membranes | 1.7 nM | - | [1][2][3] |
| BIIL-315 (Glucuronide of BIIL-260) | LTB4 Receptor Binding | Human | Neutrophil Membranes | 1.9 nM | - | [3] |
| BIIL-260 | LTB4-induced Ca²⁺ Release | Human | Neutrophils | - | 0.82 nM | [2][3] |
| BIIL-315 (Glucuronide of BIIL-260) | LTB4-induced Ca²⁺ Release | Human | Neutrophils | - | 0.75 nM | [3] |
Table 2: In Vivo Efficacy of Amelubant (BIIL 284)
| Model | Species | Endpoint | Route of Administration | Potency (ED50) | Reference |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Edema | Oral (p.o.) | 0.008 mg/kg | [3][4] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Neutrophil Infiltration | Oral (p.o.) | 0.03 mg/kg | [3][4] |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | Oral (p.o.) | 0.004 mg/kg | [3][4] |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Upregulation | Oral (p.o.) | 0.05 mg/kg | [3][4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize BIIL-260 are provided below.
[³H]-LTB4 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the LTB4 receptor by measuring its ability to compete with a radiolabeled ligand.[1][5]
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from fresh human blood. The cells are then lysed, and the cell membranes containing the LTB4 receptors are isolated by centrifugation.[1]
-
Incubation: The neutrophil membranes are incubated in a buffer solution containing a fixed concentration of [³H]-LTB4 and varying concentrations of the test compound (e.g., BIIL-260).[1]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound [³H]-LTB4 from the free radioligand.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [³H]-LTB4) using the Cheng-Prusoff equation.
LTB4-Induced Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration in neutrophils following stimulation with LTB4.[3][5]
Methodology:
-
Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[3]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer.
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of the test compound or vehicle control.
-
Stimulation: The cells are stimulated with LTB4 in the presence or absence of the test compound.[3]
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the LTB4-induced calcium response, is calculated.
Clinical Development
The prodrug of BIIL-260, amelubant (BIIL 284), has been investigated in clinical trials for inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.[6][7] These studies aimed to evaluate the pharmacokinetics, safety, and efficacy of amelubant in patient populations.[6][7] The progression to clinical development underscores the potential of LTB4 receptor antagonism as a therapeutic approach for inflammatory diseases.
Conclusion
This compound is a potent and selective LTB4 receptor antagonist with robust anti-inflammatory activity demonstrated in both in vitro and in vivo models. Its high affinity for the BLT1 receptor and its ability to effectively block LTB4-mediated neutrophil activation highlight its potential as a therapeutic agent for the treatment of a variety of inflammatory disorders. The successful implementation of a prodrug strategy with amelubant (BIIL 284) further enhances its drug-like properties. The data and protocols presented in this guide provide a comprehensive foundation for further research and development in the field of LTB4-targeted anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
The Immunological Role of BIIL-260 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory activity. As the active metabolite of the prodrug BIIL-284 (amelubant), BIIL-260 competitively and reversibly binds to the high-affinity LTB4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR), thereby inhibiting downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of the immunological role of BIIL-260, its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction to this compound
BIIL-260 is the active pharmacological entity derived from the oral administration of its prodrug, BIIL-284.[1] Ubiquitous esterases metabolize BIIL-284 into BIIL-260 and its glucuronidated metabolite, BIIL-315.[1] Both metabolites are potent antagonists of LTB4 receptors.[1] BIIL-260 exhibits high affinity for the LTB4 receptor on human neutrophil cell membranes, functioning as a competitive antagonist.[2][3] This interaction blocks the pro-inflammatory effects of LTB4, a powerful lipid mediator involved in attracting and activating leukocytes such as neutrophils and eosinophils.[4]
Mechanism of Action
Leukotriene B4 (LTB4) is a key mediator in inflammatory responses, produced from arachidonic acid via the 5-lipoxygenase pathway.[4][5] It exerts its effects by binding to the BLT1 receptor, a GPCR, which is primarily expressed on the surface of leukocytes.[6] This binding initiates a signaling cascade that leads to a range of inflammatory responses, including:
-
Chemotaxis: The directed migration of immune cells to the site of inflammation.[6]
-
Immune Cell Activation: Leading to degranulation and the release of reactive oxygen species.
-
Pro-inflammatory Gene Expression: Amplifying the inflammatory response through the production of cytokines and other mediators.[6]
The signaling cascade involves the activation of G-proteins, leading to downstream events such as increased intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7]
This compound acts by directly competing with LTB4 for binding to the BLT1 receptor.[2][3] By occupying the receptor's binding site, it prevents the downstream signaling events that trigger inflammation.[6] This blockade effectively reduces the recruitment and activation of inflammatory cells at the site of tissue injury or infection.[6]
Signaling Pathway of LTB4 and Inhibition by BIIL-260
Caption: LTB4 signaling pathway and its inhibition by BIIL-260.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for BIIL-260 and its related compounds.
| Compound | Parameter | Value | Assay System | Reference |
| BIIL-260 | Ki | 1.7 nM | LTB4 receptor on isolated human neutrophil cell membranes | [2][3] |
| BIIL-260 | IC50 | 0.82 nM | LTB4-induced intracellular Ca²⁺ release in human neutrophils | [2] |
| BIIL-284 (Prodrug) | Ki | 221 nM (vital cells), 230 nM (membranes) | LTB4 receptor | |
| BIIL-315 (Metabolite) | Ki | 1.9 nM | LTB4 receptor |
Table 1: In Vitro Activity of BIIL-260 and Related Compounds
| Compound | Model | Effect | Reference |
| BIIL-284 | LTB4-induced mouse ear inflammation | Inhibition | [1] |
| BIIL-284 | LTB4-induced transdermal chemotaxis in guinea pigs | Inhibition | [1] |
| BIIL-284 | LTB4-induced neutropenia in monkeys | Inhibition | [1] |
| BIIL-284 (10 mg/kg, once daily) | Therapeutic murine collagen-induced arthritis (CIA) model | Significantly inhibited disease progression and joint destruction | [1] |
| BIIL-284 (25 mg and 150 mg, once daily) | Rheumatoid Arthritis Patients | 100% inhibition of ex vivo LTB4-induced CD11b/CD18 upregulation on peripheral blood neutrophils | [1] |
Table 2: In Vivo and Ex Vivo Activity of the Prodrug BIIL-284
Experimental Protocols
Detailed methodologies for key immunological assays are provided below.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of BIIL-260 for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.
Caption: Workflow for a radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Isolate human neutrophils from whole blood and prepare cell membrane fractions by homogenization and centrifugation.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of BIIL-260 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
LTB4-Induced Intracellular Calcium Mobilization Assay
This functional assay measures the ability of BIIL-260 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LTB4 in neutrophils.
Caption: Workflow for an LTB4-induced calcium mobilization assay.
Protocol:
-
Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound for a defined period.
-
Measurement: Use a flow cytometer or a fluorescence plate reader to measure the baseline fluorescence of the cell suspension.
-
Stimulation: Add a fixed concentration of LTB4 to the cells to induce calcium mobilization.
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of BIIL-260. Plot the inhibition of the calcium response against the BIIL-260 concentration to calculate the IC50 value.
Clinical Relevance and Future Directions
References
- 1. mdpi.com [mdpi.com]
- 2. criver.com [criver.com]
- 3. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct cellular sources of Hepoxilin A3 and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
BIIL-260 Hydrochloride: A Technical Overview of its Binding Affinity to Leukotriene B4 Receptors BLT1 and BLT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1][2] The development of antagonists for these receptors is a key area of interest for novel anti-inflammatory therapies.[3] BIIL-260 is the active metabolite of the prodrug BIIL-284 and has been identified as a potent LTB4 receptor antagonist with anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the binding affinity of BIIL-260 hydrochloride to BLT1 and BLT2, detailed experimental protocols for affinity determination, and an exploration of the associated signaling pathways.
Data Presentation: Binding Affinity of BIIL-260
BIIL-260 demonstrates high-affinity binding to the BLT1 receptor. It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner.[4][5][6] While BIIL-260 and its metabolites are known to be potent antagonists for both BLT1 and BLT2 receptors, specific quantitative data for BLT2 binding is less readily available in the public domain.[6]
| Compound | Receptor | Assay System | Binding Affinity (Ki) | Reference |
| BIIL-260 | BLT1 | Isolated human neutrophil cell membranes | 1.7 nM | [4][5] |
| This compound | BLT1 | Isolated human neutrophil cell membranes | 1.7 nM | [7] |
| BIIL-260 | BLT2 | Not explicitly quantified in cited sources | Potent antagonist | [6] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of a non-radiolabeled compound like BIIL-260 is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known affinity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the BLT1 and BLT2 receptors.
Materials:
-
Radioligand: [³H]-LTB4
-
Test Compound: this compound
-
Receptor Source: Membrane preparations from cells expressing human BLT1 or BLT2 (e.g., HEK293 cells) or from primary cells endogenously expressing the receptors (e.g., human neutrophils for BLT1).
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and other necessary ions.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target receptor (BLT1 or BLT2) are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Assay:
-
A fixed concentration of [³H]-LTB4 is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters under vacuum.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters, now containing the receptor-bound radioligand, are collected.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of [³H]-LTB4 versus the log concentration of BIIL-260.
-
The IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
Signaling Pathways
Both BLT1 and BLT2 are G protein-coupled receptors that primarily couple to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Activation of these receptors also leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Workflow
The following diagram illustrates the workflow for a radioligand competition binding assay to determine the binding affinity of BIIL-260.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BIIL-260 Hydrochloride: In Vitro Characterization of a Potent LTB4 Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BIIL-260 hydrochloride is a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor.[1] As an active metabolite of the prodrug BIIL 284, this compound exhibits high affinity for the LTB4 receptor on human neutrophils, a key cell type in the inflammatory cascade.[1] It interacts with the receptor in a competitive and reversible manner, making it a valuable tool for studying LTB4-mediated signaling pathways and for the development of novel anti-inflammatory therapeutics.
Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in a variety of inflammatory diseases. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Activation of these receptors on immune cells, such as neutrophils, triggers a cascade of intracellular events, including calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators. By blocking the LTB4 receptor, this compound effectively inhibits these downstream signaling events, thereby reducing the inflammatory response.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the LTB4 receptor on human neutrophils. The described assays include a competitive radioligand binding assay to determine the binding affinity (Ki) and a calcium mobilization assay to assess the functional antagonism (IC50) of the compound.
Data Presentation
| Parameter | Value | Cell Type | Assay Type |
| Ki | 1.7 nM | Human Neutrophils | Radioligand Binding Assay |
| IC50 | 0.82 nM | Human Neutrophils | LTB4-induced Calcium Mobilization |
Signaling Pathway and Experimental Workflow
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Leukotriene B4 (LTB4)
-
[³H]LTB4 (radioligand)
-
Human whole blood (from healthy donors)
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid
-
DMSO (Dimethyl sulfoxide)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates (96-well)
-
Standard laboratory equipment (centrifuge, water bath, fluorometer/flow cytometer, liquid scintillation counter)
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.1%).
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human whole blood using density gradient centrifugation.[2][3][4]
-
Collect fresh human whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Carefully layer the whole blood onto an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil-rich layer and the underlying erythrocyte layer.
-
To remove contaminating red blood cells, perform hypotonic lysis by adding Red Blood Cell Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
Protocol 2: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the LTB4 receptor on human neutrophil membranes.
A. Preparation of Neutrophil Membranes:
-
Following isolation, resuspend a large pellet of neutrophils in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
B. Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Binding buffer
-
Neutrophil membrane preparation (final concentration of 20-50 µg protein/well)
-
A fixed concentration of [³H]LTB4 (e.g., 0.5-1.0 nM)
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or unlabeled LTB4 for the standard curve.
-
-
For total binding, add only [³H]LTB4 and membranes. For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM) in addition to [³H]LTB4 and membranes.
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
C. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: LTB4-Induced Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization in human neutrophils.
A. Cell Preparation and Dye Loading:
-
Resuspend isolated human neutrophils in HBSS containing calcium and magnesium at a concentration of 1-5 x 10⁶ cells/mL.
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Add the loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and keep them at room temperature in the dark until the assay is performed.
B. Calcium Measurement:
-
Aliquot the Fluo-4 AM-loaded neutrophils into a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorometer or flow cytometer (Excitation ~490 nm, Emission ~515 nm).
-
Stimulate the cells by adding a pre-determined concentration of LTB4 (typically at its EC50 or EC80 for calcium mobilization).
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
C. Data Analysis:
-
The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the percentage of inhibition of the LTB4-induced calcium response against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal LTB4 response.
Troubleshooting
-
Low Neutrophil Yield/Viability: Ensure fresh blood is used and that all reagents are at the correct temperature. Avoid harsh vortexing of cell pellets.
-
High Non-Specific Binding in Radioligand Assay: Increase the number of washes, ensure filters are adequately pre-soaked in buffer, and consider adding BSA to the binding buffer.
-
Low Signal in Calcium Assay: Optimize the Fluo-4 AM loading concentration and time. Ensure the LTB4 stock is potent and has been stored correctly. Check the settings on the fluorometer/flow cytometer.
-
High Background Fluorescence in Calcium Assay: Ensure cells are thoroughly washed after dye loading. Use phenol (B47542) red-free media for the assay.
These protocols provide a framework for the in vitro pharmacological characterization of this compound. Optimization of specific parameters may be necessary depending on the laboratory setup and specific experimental goals.
References
Application Notes and Protocols for BIIL-260 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties.[1][2][3] It functions as the active metabolite of the prodrug BIIL 284.[4] this compound exerts its effects by competitively and reversibly binding to the high-affinity LTB4 receptors, BLT1 and BLT2, which are G protein-coupled receptors (GPCRs).[1][4][5] This binding inhibits the downstream signaling cascades initiated by LTB4, a key lipid mediator in inflammatory responses.[5][6] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cell signaling, viability, apoptosis, and the cell cycle.
Mechanism of Action
This compound is a selective antagonist of the LTB4 receptors, BLT1 and BLT2. Upon binding of LTB4, these receptors, coupled with Gi/o proteins, activate downstream signaling pathways including Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT/mTOR, and Mitogen-Activated Protein Kinase (MAPK/ERK).[7][8][9][10] This activation leads to a rise in intracellular calcium concentrations and subsequent cellular responses such as chemotaxis, proliferation, and cytokine release.[4][10][11] this compound effectively blocks these LTB4-induced events.
Signaling Pathway of LTB4 Receptor and Inhibition by this compound
Caption: LTB4 signaling and BIIL-260 HCl inhibition.
Quantitative Data
| Parameter | Value | Cell Type | Reference |
| Ki | 1.7 nM | Human Neutrophil Membranes | [1][11] |
| IC50 (Ca²⁺ Release) | 0.82 nM | Human Neutrophils | [3][4][11] |
Recommended Cell Lines
-
Human Neutrophils: Primary cells ideal for studying anti-inflammatory effects.[4]
-
HL-60 (Human Promyelocytic Leukemia): Can be differentiated into neutrophil-like cells and are a common model for studying neutrophil functions.
-
Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, AsPC-1): These cell lines express LTB4 receptors and can be used to investigate the anti-proliferative and pro-apoptotic effects of this compound.[12][13][14][15]
-
Colorectal Cancer Cell Lines: LTB4 receptor signaling has been implicated in colorectal cancer progression.[7][16]
Experimental Protocols
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 7. Leukotriene B4 receptor knockdown affects PI3K/AKT/mTOR signaling and apoptotic responses in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 5-Lipoxygenase and leukotriene B(4) receptor are expressed in human pancreatic cancers but not in pancreatic ducts in normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BLT2 is expressed in PanINs, IPMNs, pancreatic cancer and stimulates tumour cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leukotriene B4 receptor knockdown affects PI3K/AKT/mTOR signaling and apoptotic responses in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BIIL-260 Hydrochloride for Neutrophil Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent, selective, and competitive antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[3] By blocking the LTB4/BLT1 signaling axis, this compound effectively inhibits downstream cellular responses in neutrophils, including intracellular calcium mobilization and, consequently, chemotaxis.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an inhibitor in neutrophil chemotaxis assays, a critical tool for studying inflammation and for the development of novel anti-inflammatory therapeutics. BIIL-260 is the active metabolite of the prodrug BIIL 284.[3]
Mechanism of Action
Leukotriene B4, synthesized from arachidonic acid via the 5-lipoxygenase pathway, binds to the G protein-coupled receptor BLT1 on the surface of neutrophils. This binding event triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux is a critical prerequisite for the activation of downstream effectors that regulate the cytoskeletal rearrangements necessary for cell polarization and directed migration towards the LTB4 gradient. This compound competitively binds to the BLT1 receptor, thereby preventing LTB4 from initiating this signaling cascade and inhibiting neutrophil chemotaxis.
Quantitative Data
| Parameter | Value | Cell Type | Assay | Reference |
| Ki | 1.7 nM | Human Neutrophil Membranes | [3H]LTB4 Binding Assay | [1] |
| IC50 | 0.82 nM | Human Neutrophils | LTB4-induced Ca2+ Release | [1] |
Signaling Pathway
Caption: LTB4/BLT1 signaling pathway in neutrophils and the inhibitory action of BIIL-260 HCl.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.
Materials:
-
Anticoagulated (ACD or EDTA) whole human blood
-
Ficoll-Paque PLUS
-
3% Dextran (B179266) in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
HBSS with Ca2+/Mg2+
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS without Ca2+/Mg2+.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Transfer the granulocyte/erythrocyte pellet to a new 50 mL conical tube.
-
Resuspend the pellet in HBSS without Ca2+/Mg2+ to a final volume of 50 mL and centrifuge at 250 x g for 10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 20 mL of 3% dextran solution. Allow the erythrocytes to sediment by gravity for 20-30 minutes.
-
Carefully collect the neutrophil-rich supernatant and transfer to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse the remaining red blood cells, resuspend the pellet in 10 mL of RBC Lysis Buffer and incubate for 5-7 minutes at room temperature.
-
Stop the lysis by adding 40 mL of HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 10 minutes.
-
Wash the cell pellet twice with HBSS without Ca2+/Mg2+.
-
Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ and 0.5% FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a typical Boyden chamber (or transwell) assay to measure the effect of this compound on LTB4-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils
-
This compound
-
Leukotriene B4 (LTB4)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or transwell inserts (e.g., 3-5 µm pore size)
-
24-well or 96-well plates
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in chemotaxis buffer to the desired final concentrations.
-
Prepare a stock solution of LTB4 in ethanol. Further dilute in chemotaxis buffer to a final concentration that induces sub-maximal chemotaxis (typically in the low nanomolar range, to be determined empirically).
-
-
Assay Setup:
-
Add 600 µL (for 24-well plate) or 150 µL (for 96-well plate) of chemotaxis buffer containing LTB4 to the lower wells of the plate. For negative controls, add buffer without LTB4.
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control - DMSO) for 15-30 minutes at 37°C.
-
Place the transwell inserts into the wells.
-
Add 100 µL (for 24-well plate) or 50 µL (for 96-well plate) of the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
To quantify the migrated cells, add a fluorescent viability dye such as Calcein-AM to the lower wells and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence in the lower wells using a fluorescence plate reader with appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control (no chemoattractant) to determine the net migration.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the neutrophil chemotaxis assay using BIIL-260 HCl.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the LTB4/BLT1 axis in neutrophil-mediated inflammation. The provided protocols offer a framework for conducting robust and reproducible neutrophil chemotaxis assays to evaluate the inhibitory potential of this compound and other potential BLT1 antagonists. Careful optimization of experimental conditions, particularly chemoattractant and inhibitor concentrations, is recommended to achieve reliable and meaningful results.
References
Application Notes and Protocols: BIIL-260 Hydrochloride in the Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] It is the active metabolite of the prodrug BIIL 284.[4][5] Leukotriene B4 is a powerful inflammatory mediator and a potent chemoattractant for neutrophils, playing a significant role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.[4][6] Animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model, have suggested that LTB4 is a critical mediator of the inflammatory cascade.[4] Consequently, antagonism of the LTB4 receptor presents a promising therapeutic strategy for inflammatory arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively and reversibly binding to the high-affinity LTB4 receptor, BLT1.[1][2][5] This receptor is a G-protein coupled receptor (GPCR) found on the surface of various immune cells, including neutrophils.[1][7] By blocking the binding of LTB4 to BLT1, this compound inhibits the downstream signaling cascade that leads to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[5] This ultimately disrupts the recruitment of inflammatory cells into the synovium, a key pathological feature of rheumatoid arthritis.[7]
LTB4 Signaling Pathway in Arthritis
Caption: LTB4 signaling pathway in arthritis.
Application in a Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease. The prodrug of BIIL-260, BIIL 284, has been shown to be effective in a murine CIA model. A study, citing unpublished observations, noted that oral administration of BIIL 284 at 10 mg/kg once daily significantly inhibited disease progression and joint destruction.[4]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and provide an illustrative example of the potential efficacy of this compound in a murine CIA model.
Table 1: In Vitro Activity of BIIL-260 and its Prodrug Metabolite
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| BIIL-260 | LTB4 Receptor (Human Neutrophils) | Radioligand Binding | 1.7 | - | [5] |
| BIIL 315 (Glucuronidated BIIL-260) | LTB4 Receptor (Human Neutrophils) | Radioligand Binding | 1.9 | - | [5] |
| BIIL-260 | LTB4-induced Ca2+ Release | Human Neutrophils | - | 0.82 | [5] |
| BIIL 315 (Glucuronidated BIIL-260) | LTB4-induced Ca2+ Release | Human Neutrophils | - | 0.75 | [5] |
Table 2: Illustrative In Vivo Efficacy of this compound in a Murine CIA Model
Disclaimer: The following data are for illustrative purposes to represent potential outcomes and are not derived from a specific published study on this compound.
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 35 post-immunization) | Paw Swelling (mm, change from baseline) |
| Vehicle Control | - | 10.2 ± 1.5 | 1.8 ± 0.3 |
| BIIL-260 HCl | 3 | 6.8 ± 1.2 | 1.1 ± 0.2 |
| BIIL-260 HCl | 10 | 3.5 ± 0.8 | 0.6 ± 0.1 |
| Dexamethasone | 1 | 2.1 ± 0.5 | 0.4 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Experimental Workflow for CIA Model
Caption: Experimental workflow for the CIA model.
Detailed Methodology
1. Animal Model
-
Species: Mouse
-
Strain: DBA/1 (highly susceptible to CIA)[3]
-
Age: 8-10 weeks old[4]
-
Housing: House animals in specific pathogen-free (SPF) conditions.[4]
2. Induction of Collagen-Induced Arthritis
-
Antigen: Bovine or chicken type II collagen.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer a 100 µL intradermal injection at the base of the tail.[4]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL intradermal injection at a different site near the base of the tail.[3]
-
3. Treatment Administration
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 3, 10, 30 mg/kg)
-
Positive control (e.g., Dexamethasone 1 mg/kg)
-
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Once daily, commencing at the first signs of arthritis (typically around day 25) and continuing until the end of the study (e.g., day 35).
4. Assessment of Arthritis
-
Clinical Scoring:
-
Visually score each paw daily based on a scale of 0-4 for erythema and swelling:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one digit.
-
2 = Obvious erythema and swelling in more than one digit.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximum inflammation with joint deformity and/or ankylosis.
-
-
The maximum score per mouse is 16.
-
-
Paw Swelling:
-
Measure the thickness of each hind paw every 2-3 days using a digital caliper.
-
-
Body Weight:
-
Monitor body weight daily as an indicator of overall health.
-
5. Terminal Procedures and Analysis
-
Histopathology:
-
At the study endpoint, collect hind paws and fix in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O.
-
Score for inflammation, pannus formation, and cartilage/bone erosion.
-
-
Biomarker Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Analyze serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Conclusion
This compound is a potent LTB4 receptor antagonist with a clear mechanism of action relevant to the inflammatory processes in rheumatoid arthritis. The collagen-induced arthritis model provides a robust platform for evaluating the in vivo efficacy of this compound. The protocols and data presented here offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in inflammatory arthritis. While clinical trials with the prodrug BIIL 284 in human rheumatoid arthritis patients showed only modest efficacy, preclinical models remain valuable for elucidating the role of the LTB4 pathway in arthritis pathogenesis.[4][8]
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. chondrex.com [chondrex.com]
- 5. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BIIL-260 Hydrochloride's Prodrug (BIIL-284) in Mice
For research use only. Not for use in humans or diagnostic procedures.
Introduction
BIIL-260 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1), demonstrating anti-inflammatory properties. It is the active metabolite of the orally administered prodrug, BIIL-284. Upon oral administration, BIIL-284 is converted by esterases into BIIL-260. These application notes provide protocols for the oral administration of BIIL-284 in mice to study the effects of BIIL-260 in vivo, particularly in models of inflammation.
Mechanism of Action
BIIL-260 competitively and reversibly binds to the BLT1 receptor, a G protein-coupled receptor (GPCR). Leukotriene B4, a potent lipid mediator of inflammation, normally binds to BLT1 on the surface of immune cells, such as neutrophils. This binding initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. By blocking this interaction, BIIL-260 effectively inhibits the inflammatory response mediated by LTB4.
LTB4 Receptor Signaling Pathway Antagonized by BIIL-260
Caption: LTB4 signaling pathway and the inhibitory action of BIIL-260.
Quantitative Data
The following tables summarize the in vitro and in vivo data for BIIL-260 and its prodrug, BIIL-284.
In Vitro Activity of BIIL-260
| Parameter | Species | Cell Type | Value | Reference |
| Kᵢ (LTB4 Receptor Binding) | Human | Neutrophil Membranes | 1.7 nM | [1][2][3][4] |
| IC₅₀ (LTB4-induced Ca²⁺ release) | Human | Neutrophils | 0.82 nM | [3] |
In Vivo Efficacy of Orally Administered BIIL-284 in Mice
| Animal Model | Endpoint | Mouse Strain | Dosage (p.o.) | Efficacy | Reference |
| LTB4-induced Ear Inflammation | Inhibition of Edema | Not Specified | ED₅₀ = 0.008 mg/kg | Potent inhibition | [5] |
| Collagen-Induced Arthritis (CIA) | Disease Progression & Joint Destruction | Not Specified | 10 mg/kg (once daily) | Significant inhibition | [6] |
Experimental Protocols
Note: As BIIL-260 is the active metabolite of the orally active prodrug BIIL-284, the following protocols describe the oral administration of BIIL-284 to mice.
General Protocol for Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of compounds to mice using a gavage needle.
Materials:
-
BIIL-284
-
Vehicle (e.g., Tylose, corn oil, or a solution of 0.5% carboxymethylcellulose sodium)
-
Gavage needles (18-20 gauge for adult mice, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of BIIL-284.
-
Prepare the desired vehicle. One study mentions the use of Tylose as a vehicle for BIIL-284.[5] Alternatively, a mixture of corn oil and DMSO (e.g., 10:1) can be used.
-
Dissolve or suspend BIIL-284 in the vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.
-
Restrain the mouse firmly by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.
-
Experimental Workflow for Oral Gavage
Caption: Workflow for oral gavage administration in mice.
Protocol for LTB4-Induced Mouse Ear Inflammation Model
This model is used to assess the anti-inflammatory effects of compounds against an LTB4 challenge.
Materials:
-
BIIL-284
-
Vehicle for oral administration
-
Leukotriene B4 (LTB4)
-
Vehicle for LTB4 (e.g., ethanol (B145695) or acetone)
-
Micrometer or thickness gauge
-
Male or female mice (e.g., CD-1 or BALB/c)
Procedure:
-
Drug Administration:
-
Administer BIIL-284 or vehicle orally via gavage at the desired dose (e.g., ED₅₀ = 0.008 mg/kg) at a specific time point before the LTB4 challenge (e.g., 1-2 hours).[5]
-
-
Induction of Inflammation:
-
Prepare a solution of LTB4 in a suitable solvent.
-
Apply a small volume (e.g., 10-20 µL) of the LTB4 solution to the inner and outer surfaces of one ear of the mouse.
-
Apply the solvent alone to the contralateral ear as a control.
-
-
Assessment of Inflammation:
-
At a predetermined time after LTB4 application (e.g., 2 hours), measure the thickness of both ears using a micrometer.
-
The difference in thickness between the LTB4-treated ear and the vehicle-treated ear represents the degree of edema.
-
Calculate the percentage inhibition of edema in the BIIL-284-treated group compared to the vehicle-treated group.
-
Protocol for Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Materials:
-
BIIL-284
-
Vehicle for oral administration
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization
-
DBA/1 mice (highly susceptible strain)
Procedure:
-
Induction of Arthritis:
-
Emulsify type II collagen with CFA.
-
On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster immunization with type II collagen emulsified in IFA.
-
-
Drug Administration:
-
Begin oral administration of BIIL-284 (e.g., 10 mg/kg once daily) or vehicle at the onset of clinical signs of arthritis (typically around day 24-28).[6]
-
-
Assessment of Arthritis:
-
Monitor the mice regularly (e.g., 2-3 times per week) for the development and severity of arthritis.
-
Clinical scoring is typically performed on each paw based on the degree of erythema, swelling, and joint deformity (e.g., on a scale of 0-4).
-
At the end of the study, paws can be collected for histological analysis to assess joint destruction, inflammation, and cartilage damage.
-
Concluding Remarks
The oral administration of BIIL-284 provides a valuable tool for investigating the therapeutic potential of the LTB4 receptor antagonist, BIIL-260, in various mouse models of inflammation. The protocols outlined above offer a framework for conducting such studies. Researchers should optimize dosages and treatment schedules based on the specific experimental model and research question. Careful adherence to animal handling and welfare guidelines is essential for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Oral administration of lipopolysaccharide exacerbates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Signaling with BIIL-260 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1), a G protein-coupled receptor (GPCR) centrally involved in inflammatory responses.[1][2] Leukotriene B4 is a powerful chemoattractant for leukocytes, including neutrophils, and plays a crucial role in the pathophysiology of various inflammatory diseases.[3] BIIL-260 is the active metabolite of the prodrug BIIL-284 and exerts its effects by competitively and reversibly binding to the BLT1 receptor.[3][4]
The mechanism of action of BIIL-260 involves stabilizing the inactive state of the BLT1 receptor. Its benzamidine (B55565) moiety occupies the sodium ion binding site, mimicking the sodium ion-centered water cluster that is crucial for maintaining the inactive conformation of many GPCRs. This prevents the conformational changes required for receptor activation and subsequent intracellular signaling.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study GPCR signaling, with a focus on the BLT1 receptor.
Data Presentation
The following tables summarize the in vitro pharmacological data for BIIL-260.
Table 1: Radioligand Binding Affinity of BIIL-260 for the LTB4 Receptor
| Parameter | Value (nM) | Cell Type | Radioligand | Reference |
| Ki | 1.7 | Human Neutrophil Membranes | [3H]LTB4 | [1][2] |
Table 2: Functional Potency of BIIL-260 in a Calcium Mobilization Assay
| Parameter | Value (nM) | Cell Type | Assay Principle | Reference |
| IC50 | 0.82 | Human Neutrophils | Inhibition of LTB4-induced intracellular Ca2+ release | [1][4] |
Note on cAMP and β-Arrestin Recruitment Assays:
-
cAMP Assay: The BLT1 receptor is known to couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, BIIL-260, as an antagonist, would be expected to counteract the LTB4-mediated inhibition of forskolin-stimulated cAMP accumulation. While the protocol for this assay is provided, specific quantitative data (e.g., IC50) for BIIL-260 in a cAMP assay was not available in the reviewed literature.
-
β-Arrestin Recruitment Assay: Some studies suggest that LTB4-induced internalization of the BLT1 receptor is dependent on G protein-coupled receptor kinase 2 (GRK2) but occurs independently of β-arrestin recruitment.[5] This suggests that a β-arrestin recruitment assay may not be the most relevant functional readout for this specific receptor. Therefore, a protocol for this assay is not included as a primary application.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the LTB4 receptor (BLT1) and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of BIIL-260 Hydrochloride in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful inflammatory mediator implicated in the pathogenesis of various respiratory diseases characterized by neutrophilic inflammation. By blocking the LTB4 receptor, BIIL-260 can inhibit downstream signaling pathways that lead to neutrophil chemotaxis, activation, and degranulation, thereby reducing inflammation. BIIL-284, a prodrug, is metabolized to the active compounds BIIL-260 and its glucuronidated form, BIIL-315.[2]
Mechanism of Action
BIIL-260 and its metabolite BIIL-315 are competitive antagonists of the LTB4 receptor (BLT1).[2] They bind to the receptor with high affinity, preventing the binding of the endogenous ligand LTB4. This blockade inhibits LTB4-induced intracellular signaling cascades, including calcium mobilization, which is a critical step in neutrophil activation.[1][2]
Data Presentation
In Vitro Activity of BIIL-260 and its Metabolites
The following table summarizes the in vitro potency of BIIL-260 and its related metabolites. This data highlights the high affinity and functional antagonism of these compounds for the LTB4 receptor.
| Compound | Assay | Target | Value | Reference |
| BIIL-260 | Radioligand Binding | LTB4 Receptor (human neutrophil membranes) | Ki = 1.7 nM | [1] |
| BIIL-260 | LTB4-induced Ca2+ release | Human neutrophils | IC50 = 0.82 nM | [1][2] |
| BIIL-315 | Radioligand Binding | LTB4 Receptor (human neutrophil membranes) | Ki = 1.9 nM | [2] |
| BIIL-315 | LTB4-induced Ca2+ release | Human neutrophils | IC50 = 0.75 nM | [2] |
In Vivo Activity of BIIL-284 (Prodrug of BIIL-260)
While specific data in asthma or COPD models are unavailable, the following in vivo data for the prodrug BIIL-284 demonstrates its potent anti-inflammatory effects in LTB4-driven models.
| Model | Species | Endpoint | ED50 | Reference |
| LTB4-induced ear inflammation | Mouse | Inhibition of inflammation | 0.008 mg/kg p.o. | [2] |
| LTB4-induced transdermal chemotaxis | Guinea Pig | Inhibition of chemotaxis | 0.03 mg/kg p.o. | [2] |
| LTB4-induced neutropenia | Monkey | Inhibition of neutropenia | 0.004 mg/kg p.o. | [2] |
Experimental Protocols
The following are detailed, standardized protocols for inducing and evaluating treatments in animal models of asthma and COPD. These protocols provide a framework for testing the efficacy of BIIL-260 hydrochloride.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.[3][4]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Methacholine (B1211447) hydrochloride (Sigma-Aldrich)
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
This compound
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant.
-
-
Airway Challenge:
-
From days 21 to 23, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes using an ultrasonic nebulizer.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage) at the desired dose(s) at a specified time before each OVA challenge (e.g., 1 hour prior). A vehicle control group should be included.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with ice-cold PBS. Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Protocol 2: Cigarette Smoke (CS)-Induced COPD in Mice
This model reproduces key features of COPD, including chronic inflammation, emphysema, and airway remodeling.[5][6][7]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Standard research cigarettes (e.g., 3R4F from the University of Kentucky)
-
Whole-body smoke exposure chamber
-
This compound
Procedure:
-
Induction of COPD:
-
Expose mice to the smoke of 5 cigarettes per day, 5 days a week, for 12 weeks in a whole-body exposure chamber. The smoke-to-air ratio should be controlled. A control group exposed to room air should be included.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage) at the desired dose(s) daily, starting either before the initiation of smoke exposure (prophylactic) or after a certain period of smoke exposure (therapeutic). A vehicle control group receiving smoke exposure should be included.
-
-
Endpoint Analysis (after 12 weeks):
-
Bronchoalveolar Lavage (BAL): Perform BAL and analyze the BALF for total and differential cell counts, with a focus on neutrophils and macrophages.
-
Histology and Morphometry: Fix the lungs and prepare sections for H&E staining. Quantify emphysema by measuring the mean linear intercept (MLI) and destructive index (DI).
-
Inflammatory Mediators: Measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, KC/CXCL1) in BALF or lung homogenates by ELISA or multiplex assay.
-
Pulmonary Function: Assess lung function parameters such as compliance and resistance using a specialized ventilator system.
-
Mandatory Visualizations
Caption: LTB4 Signaling Pathway and Inhibition by BIIL-260 HCl.
Caption: Experimental Workflow for an OVA-Induced Asthma Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 6. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 7. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
Application Notes and Protocols: BIIL-260 Hydrochloride in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. It is the active metabolite of the prodrug BIIL 284.[1] Leukotriene B4 is a powerful inflammatory mediator implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis (RA). By blocking the LTB4 receptor, this compound inhibits the downstream signaling pathways that contribute to inflammation, such as neutrophil chemotaxis and activation. These application notes provide an overview of the key findings and experimental protocols relevant to the investigation of this compound and its prodrug, BIIL 284, in the context of rheumatoid arthritis research.
Data Presentation
In Vitro Activity of BIIL-260 and its Metabolites
The following table summarizes the in vitro binding affinity and functional inhibitory activity of BIIL-260 and its glucuronidated metabolite, BIIL 315.
| Compound | Target | Assay | Value | Reference |
| BIIL-260 | LTB4 Receptor | Ki | 1.7 nM | [1][2][3] |
| BIIL-315 | LTB4 Receptor | Ki | 1.9 nM | [1] |
| BIIL-260 | LTB4-induced Ca2+ release | IC50 | 0.82 nM | [1][2] |
| BIIL-315 | LTB4-induced Ca2+ release | IC50 | 0.75 nM | [1] |
Clinical Trial Efficacy of BIIL 284 in Rheumatoid Arthritis
A multi-center, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of the prodrug BIIL 284 in patients with active rheumatoid arthritis.[4][5] The primary endpoint was the percentage of patients achieving an American College of Rheumatology (ACR) 20 response at 3 months.[4][5] While a higher percentage of ACR20 responders was observed in the higher dose groups compared to placebo, the differences were not statistically significant.[4][5]
| Treatment Group (once daily) | Number of Patients (n) | ACR20 Responders (%) | p-value vs. Placebo |
| Placebo | 86 | 34.9 | - |
| BIIL 284 (5 mg) | 85 | 31.8 | NS |
| BIIL 284 (25 mg) | 86 | 41.9 | NS |
| BIIL 284 (75 mg) | 85 | 41.2 | NS |
| NS: Not Significant |
Signaling Pathway
The binding of Leukotriene B4 (LTB4) to its G protein-coupled receptor (GPCR), BLT1, on immune cells like neutrophils initiates a signaling cascade that is central to the inflammatory response. This pathway is a key target for therapeutic intervention in inflammatory diseases. BIIL-260 acts as a competitive antagonist at this receptor, blocking the downstream effects of LTB4.
Caption: LTB4 receptor signaling pathway and the inhibitory action of BIIL-260.
Experimental Protocols
Protocol 1: LTB4-induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in human neutrophils in response to LTB4 stimulation and its inhibition by this compound using the fluorescent indicator Fura-2 AM.
Workflow:
Caption: Workflow for the LTB4-induced calcium mobilization assay.
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
HBSS with Ca2+/Mg2+
-
Fura-2 AM
-
Pluronic F-127
-
Leukotriene B4 (LTB4)
-
This compound
-
DMSO (cell culture grade)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using a combination of dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in HBSS without Ca2+/Mg2+ at a concentration of 1 x 107 cells/mL.
-
-
Fura-2 AM Loading:
-
To the neutrophil suspension, add Fura-2 AM to a final concentration of 2 µM and Pluronic F-127 to a final concentration of 0.02%.
-
Incubate for 30 minutes at 37°C in the dark, with gentle agitation.
-
Wash the cells twice with HBSS without Ca2+/Mg2+ to remove extracellular Fura-2 AM.
-
Resuspend the cells in HBSS with Ca2+/Mg2+ at a concentration of 1 x 106 cells/mL.
-
-
Assay Performance:
-
Plate 100 µL of the Fura-2 AM-loaded neutrophil suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in HBSS with Ca2+/Mg2+. Add 50 µL of the BIIL-260 dilutions or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission) for 1-2 minutes.
-
Add 50 µL of LTB4 solution (to achieve a final concentration that elicits a submaximal response, e.g., 10 nM) to each well.
-
Immediately begin recording the fluorescence ratio for 5-10 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the ratio of fluorescence intensities at the two excitation wavelengths.
-
Calculate the peak fluorescence ratio for each well.
-
Determine the percentage inhibition of the LTB4-induced calcium response by this compound at each concentration.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LTB4-induced CD11b/CD18 (Mac-1) Upregulation Assay
This protocol details the measurement of the upregulation of the adhesion molecule CD11b/CD18 (Mac-1) on the surface of human neutrophils following LTB4 stimulation and its inhibition by this compound, assessed by flow cytometry.
Workflow:
Caption: Workflow for the LTB4-induced CD11b upregulation assay.
Materials:
-
Ficoll-Paque PLUS
-
Dextran T-500
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Leukotriene B4 (LTB4)
-
This compound
-
DMSO (cell culture grade)
-
PE-conjugated anti-human CD11b antibody
-
Isotype control antibody (PE-conjugated mouse IgG1)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood as described in Protocol 1.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 10% FBS at a concentration of 2 x 106 cells/mL.
-
-
Cell Treatment:
-
In polypropylene (B1209903) tubes, pre-incubate 100 µL of the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells by adding LTB4 to a final concentration of 100 nM. Include an unstimulated control (vehicle only).
-
Incubate for 30 minutes at 37°C.
-
-
Immunostaining:
-
Stop the reaction by adding 2 mL of ice-cold FACS buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-human CD11b antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of ice-cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer. For a more stable sample, cells can be fixed with fixation buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the neutrophil population, identified by its characteristic forward and side scatter properties.
-
Record the mean fluorescence intensity (MFI) of the PE signal for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the CD11b-stained samples.
-
Calculate the percentage inhibition of LTB4-induced CD11b upregulation for each concentration of this compound relative to the LTB4-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Disclaimer
These application notes and protocols are intended for research use only and should not be used for diagnostic or therapeutic purposes. The information provided is based on published scientific literature and should be adapted and optimized by the end-user for their specific experimental conditions. It is the responsibility of the researcher to ensure all necessary safety precautions are taken.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Mobilization Assay with BIIL-260 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor.[1][2] It is the active metabolite of the prodrug Amelubant (BIIL 284).[3][4] LTB4 is a powerful lipid mediator involved in inflammatory responses, and its binding to the BLT1 receptor on immune cells like neutrophils triggers a signaling cascade that results in chemotaxis and the release of pro-inflammatory mediators.[5][6][7] A key event in this signaling pathway is the mobilization of intracellular calcium.[6][8][9]
These application notes provide a detailed protocol for a calcium mobilization assay to characterize the antagonist activity of this compound on the LTB4 receptor. This assay is a crucial tool for researchers in immunology, inflammation, and drug discovery to study the effects of LTB4 receptor modulation and to screen for novel anti-inflammatory compounds. The protocol is based on a fluorescent method using a calcium-sensitive dye, such as Fluo-4 AM, which allows for real-time monitoring of intracellular calcium levels in response to agonist stimulation in the presence or absence of the antagonist.
Signaling Pathway
The LTB4 receptor (BLT1) is a G-protein coupled receptor (GPCR). Upon binding of its ligand, LTB4, the receptor activates a heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a critical second messenger that activates various downstream cellular responses. This compound acts as a competitive antagonist, binding to the BLT1 receptor and preventing LTB4 from initiating this signaling cascade.[6][8][10]
Data Presentation
The inhibitory activity of this compound on LTB4-induced calcium mobilization is summarized in the table below. This data is critical for determining the potency of the compound and for designing experiments.
| Compound | Parameter | Value | Cell Type | Reference |
| BIIL-260 | IC₅₀ | 0.82 nM | Human Neutrophils | [1] |
| Kᵢ | 1.7 nM | Human Neutrophil Membranes | [1][2] | |
| BIIL-315 (Glucuronide metabolite) | IC₅₀ | 0.75 nM | Human Neutrophils | [4] |
| Kᵢ | 1.9 nM | Human Neutrophil Membranes | [4] |
Experimental Protocols
Calcium Mobilization Assay Protocol for this compound
This protocol is designed to measure the inhibitory effect of this compound on LTB4-induced calcium mobilization in a cell-based assay.
Materials:
-
Cells: A cell line endogenously expressing the LTB4 receptor (e.g., human neutrophils, or a recombinant cell line like CHO-K1 or HEK293 cells stably expressing the human BLT1 receptor).
-
This compound: Prepare a stock solution in DMSO.
-
Leukotriene B4 (LTB4): Prepare a stock solution in ethanol (B145695) or DMSO.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent the extrusion of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a 1 mM stock, dissolve 50 µg of Fluo-4 AM in 44 µL of 10% Pluronic F-127 in DMSO.
-
Dilute the Fluo-4 AM stock solution in assay buffer to the final working concentration (typically 1-5 µM), supplemented with 2.5 mM probenecid.
-
Carefully remove the cell culture medium from the wells and add the Fluo-4 AM loading solution (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells once with assay buffer containing 2.5 mM probenecid to remove excess dye.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 pM to 1 µM to generate a full dose-response curve.
-
Add the this compound dilutions to the respective wells of the cell plate. Include a vehicle control (DMSO in assay buffer).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the LTB4 agonist solution in the assay buffer at a concentration that will yield an EC₈₀ response (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment. A typical concentration might be in the low nanomolar range.
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to record a baseline fluorescence for a few seconds, then automatically inject the LTB4 solution, and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (LTB4 stimulation in the absence of this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading; check the concentration and incubation time of Fluo-4 AM.
-
Verify the activity of the LTB4 agonist.
-
-
High Background Fluorescence:
-
Ensure complete removal of the dye loading solution by washing the cells thoroughly.
-
Check for autofluorescence of the compounds being tested.
-
-
Cell Detachment:
-
Handle the plate gently during washing steps.
-
Ensure the use of appropriate coated plates if necessary for the cell type.
-
-
Variability between wells:
-
Ensure uniform cell seeding.
-
Use a multichannel pipette or automated liquid handler for consistent reagent addition.
-
By following these detailed protocols and understanding the underlying signaling pathway, researchers can effectively utilize the calcium mobilization assay to investigate the pharmacology of this compound and other LTB4 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4-induced homologous desensitization of calcium mobilization and phosphoinositide metabolism in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Inflammatory Cell Infiltration with BIIL-260 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4] As the active metabolite of the prodrug BIIL 284, this compound offers a powerful tool for investigating the role of the LTB4 pathway in inflammatory processes, particularly the infiltration of inflammatory cells such as neutrophils.[5][6] Leukotriene B4 is a powerful chemoattractant for leukocytes, and its interaction with the LTB4 receptor on these cells triggers a cascade of events leading to their migration to sites of inflammation. By competitively and reversibly binding to the LTB4 receptor with high affinity (Ki of 1.7 nM for human neutrophil membranes), this compound effectively blocks this signaling pathway, thereby inhibiting inflammatory cell infiltration.[1][2][6] These application notes provide detailed protocols for utilizing this compound in preclinical models of inflammation to study its effects on inflammatory cell infiltration.
Mechanism of Action
This compound is the active metabolite of the prodrug BIIL 284.[5][6] Following administration, BIIL 284 is metabolized by ubiquitous esterases to form BIIL-260.[5][6] BIIL-260 is a potent and selective antagonist of the LTB4 receptor, a G-protein coupled receptor (GPCR). It binds to the LTB4 receptor in a saturable, reversible, and competitive manner.[1][6] This binding event inhibits the downstream signaling cascade initiated by LTB4, which includes intracellular calcium mobilization (IC50 of 0.82 nM in human neutrophils), leading to a reduction in chemotaxis, degranulation, and oxidative burst in inflammatory cells, primarily neutrophils.[1][6]
Data Presentation
The efficacy of this compound in inhibiting inflammatory cell infiltration has been demonstrated in various preclinical models using its prodrug, BIIL 284. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of BIIL 284 (Prodrug of BIIL-260) in Animal Models of Inflammation
| Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | Oral (p.o.) | 0.008 mg/kg | [2][6] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | Oral (p.o.) | 0.03 mg/kg | [2][6] |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | Oral (p.o.) | 0.004 mg/kg | [2][6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on inflammatory cell infiltration.
Protocol 1: LTB4-Induced Mouse Ear Inflammation Model
This protocol describes a method to induce a localized inflammatory response in the mouse ear using LTB4 and to assess the inhibitory effect of this compound.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Vehicle for this compound (e.g., 0.5% Tylose)
-
Vehicle for LTB4 (e.g., ethanol)
-
Male CD-1 or BALB/c mice (8-10 weeks old)
-
Micropipettes
-
Calipers or a thickness gauge
-
Analytical balance
-
Punch biopsy tool (e.g., 6 mm)
-
Reagents for Myeloperoxidase (MPO) assay (see Protocol 3)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into experimental groups (e.g., vehicle control, this compound at various doses). Administer this compound or vehicle orally (p.o.) one hour before the LTB4 challenge.
-
Induction of Inflammation: Lightly anesthetize the mice. Topically apply a solution of LTB4 (e.g., 1 µg in 10 µL of ethanol) to the inner surface of one ear. Apply the vehicle (ethanol) to the contralateral ear as a control.
-
Incubation: Allow the inflammation to develop for a period of 4 to 6 hours.
-
Assessment of Inflammation:
-
Ear Swelling: Euthanize the mice and use a punch biopsy tool to collect a standard-sized section from both ears. Measure the weight of each ear punch. The difference in weight between the LTB4-treated and vehicle-treated ears is an indicator of edema. Alternatively, measure the ear thickness using calipers before and after LTB4 application.
-
Neutrophil Infiltration (MPO Assay): Process the ear punch biopsies for the myeloperoxidase (MPO) assay as described in Protocol 3 to quantify neutrophil infiltration.
-
Protocol 2: LTB4-Induced Chemotaxis in Guinea Pigs (Skin Chamber Model)
This protocol details an in vivo method to assess the chemotactic effect of LTB4 and its inhibition by this compound.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Vehicle for this compound
-
Saline
-
Male Hartley guinea pigs (300-350 g)
-
Skin abrasion tool or dermatome
-
Chemotaxis chambers
-
Millipore filters (e.g., 3 µm pore size)
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
Procedure:
-
Animal Preparation and Dosing: Administer this compound or vehicle orally to the guinea pigs. After a set time (e.g., 1 hour), anesthetize the animals and carefully shave the dorsal skin.
-
Skin Abrasion: Create shallow, circular abrasions on the shaved skin using a skin abrasion tool.
-
Chamber Placement: Place chemotaxis chambers over the abraded skin sites.
-
Chemoattractant Application: Fill the chambers with a solution of LTB4 in saline. Use saline alone as a negative control.
-
Incubation: Leave the chambers in place for a period of 4 hours to allow for leukocyte migration.
-
Cell Collection and Analysis: After the incubation period, remove the chambers and the filters. Stain the filters with Wright-Giemsa stain.
-
Quantification: Count the number of neutrophils that have migrated through the filter and attached to the underside using a light microscope. The results are typically expressed as the number of neutrophils per high-power field.
Protocol 3: Quantification of Neutrophil Infiltration by Myeloperoxidase (MPO) Assay
This protocol provides a method for quantifying the neutrophil content in tissue samples based on the activity of the neutrophil-specific enzyme, myeloperoxidase.
Materials:
-
Tissue homogenizer
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H2O2)
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization: Homogenize the collected tissue samples (e.g., ear punch biopsies) in ice-cold HTAB buffer (e.g., 1 mL per 50 mg of tissue).
-
Sample Preparation: Subject the homogenate to freeze-thaw cycles (e.g., three times) and sonication to ensure complete cell lysis and release of MPO. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
-
MPO Assay:
-
In a 96-well plate, add a small volume of the supernatant (e.g., 10 µL).
-
Prepare the assay reagent by mixing potassium phosphate buffer, O-dianisidine dihydrochloride, and H2O2.
-
Add the assay reagent to each well.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
-
Data Analysis: MPO activity is expressed as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the LTB4 signaling pathway in inflammatory cell infiltration. The protocols provided herein offer standardized methods for assessing the in vivo efficacy of this compound in relevant preclinical models of inflammation. By utilizing these detailed procedures, researchers can effectively evaluate the potential of this compound and other LTB4 receptor antagonists as therapeutic agents for inflammatory diseases.
References
- 1. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase activity as a quantitative assessment of neutrophil infiltration into ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo chemotaxis of guinea pig leukocytes toward leukotriene B4 and its w-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media [frontiersin.org]
- 5. Targeted Disruption of the Leukotriene B4Receptor in Mice Reveals Its Role in Inflammation and Platelet-Activating Factor–Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies with BIIL-260 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: BIIL-260 hydrochloride is a potent and long-acting, orally active antagonist of the leukotriene B(4) (LTB4) receptor.[1][2][3][4][5][6][7] It demonstrates significant anti-inflammatory activity by competitively and reversibly binding to the LTB4 receptor.[1][2][3][8] BIIL-260 is an active metabolite of the prodrug BIIL 284 (amelubant), which is converted by ubiquitous esterases into BIIL-260 and its glucuronidated form, BIIL 315.[8][9] Both BIIL-260 and BIIL-315 exhibit high affinity for the LTB4 receptor and are responsible for the pharmacological effects observed after oral administration of BIIL 284.[8][9]
This document provides detailed application notes and protocols for conducting dose-response studies with this compound to evaluate its inhibitory effects on LTB4-mediated cellular responses.
Mechanism of Action and Signaling Pathway
BIIL-260 acts as a competitive antagonist at the LTB4 receptor (BLT1), a G-protein coupled receptor (GPCR).[10][11] Leukotriene B4 is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway and is a key player in inflammatory responses.[9][10] The binding of LTB4 to its receptor on immune cells, particularly neutrophils, triggers a cascade of intracellular events including calcium mobilization, chemotaxis, degranulation, and oxidative burst, leading to the accumulation of inflammatory cells at the site of inflammation.[10] BIIL-260 blocks these downstream effects by preventing LTB4 from binding to its receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIIL-260 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. medkoo.com [medkoo.com]
- 6. 丁香通-异常行为检测 [m.biomart.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. medkoo.com [medkoo.com]
Troubleshooting & Optimization
BIIL-260 hydrochloride solubility in DMSO and other solvents
Welcome to the technical support center for BIIL-260 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Compound Information
BIIL-260 is a potent, long-acting, and orally active antagonist of the leukotriene B(4) (LTB4) receptor, demonstrating anti-inflammatory properties.[1][2][3][4] It is the active metabolite of the prodrug BIIL 284.[5] BIIL-260 interacts with the LTB4 receptor in a competitive, reversible, and saturable manner, showing high affinity with a K_i_ value of 1.7 nM on human neutrophil cell membranes.[1][3][4][6]
| Identifier | Value |
| Chemical Name | 4-((3-((4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)methyl)benzyl)oxy)benzimidamide hydrochloride |
| Molecular Formula | C₃₀H₃₁ClN₂O₃[1][2] |
| Molecular Weight | 503.03 g/mol [1] |
| CAS Number | 192581-24-1[1][2] |
| Appearance | White to off-white solid[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a stock solution in high-quality, anhydrous DMSO. For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below. Due to the hygroscopic nature of DMSO, it is crucial to use a new, unopened vial to achieve maximum solubility.[1]
Q2: I am having trouble dissolving the compound. What should I do?
A2: If this compound does not dissolve readily, we recommend using ultrasonication to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO as its hygroscopic nature can significantly impact solubility.[1] Gentle warming (e.g., to 37°C) can also be attempted, but monitor the solution closely. For a systematic approach, please see our "Troubleshooting Guide".
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound has been determined in DMSO. Information regarding its solubility in other solvents like ethanol (B145695) or aqueous buffers is limited, though its structure suggests low aqueous solubility.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL[1][7] | 248.49 mM[1][7] | Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[1][7] |
Q4: How should I store this compound?
A4: Proper storage is essential to maintain the compound's stability.
-
Solid Form: Store at 4°C, sealed away from moisture.[1]
-
In Solvent (Stock Solution): Aliquot and store at -20°C for up to one month or at -80°C for up to six months.[1][8] Avoid repeated freeze-thaw cycles.[7]
Q5: What is the mechanism of action for BIIL-260?
A5: BIIL-260 is an antagonist of the leukotriene B4 (LTB4) receptor, a G-protein coupled receptor (GPCR).[3][6] By blocking this receptor, it prevents LTB4-mediated downstream signaling, such as the release of intracellular calcium (Ca²⁺), which is a key event in the inflammatory response of neutrophils.[1][4]
Q6: What is the relationship between BIIL 284, BIIL-260, and BIIL 315?
A6: BIIL 284 is a prodrug that, after oral administration, is metabolized by esterases into its active form, BIIL-260.[5] BIIL-260 can be further metabolized into its glucuronidated metabolite, BIIL 315, which also interacts with the LTB4 receptor.[5]
Troubleshooting Guide: Dissolution Issues
If you encounter issues with dissolving this compound, follow this workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution from solid this compound.
Caption: Workflow for preparing a this compound stock solution.
Detailed Steps:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass for your desired concentration and volume. For example, to make 1 mL of a 10 mM solution, you will need: Mass (g) = 0.010 mol/L * 0.001 L * 503.03 g/mol = 0.00503 g = 5.03 mg
-
Add the calculated mass of the compound to a sterile vial.
-
Add the desired volume of fresh, anhydrous DMSO to the vial.
-
Vortex the vial thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution becomes clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended (-20°C for short-term, -80°C for long-term).
Protocol 2: In Vitro LTB4-Induced Calcium Mobilization Assay
This is a general protocol based on the known inhibitory action of BIIL-260 on LTB4-induced calcium release in human neutrophils.[1][4] Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Materials:
-
Human neutrophils or a relevant cell line expressing the LTB4 receptor (BLT1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
LTB4 (agonist).
-
Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
Procedure:
-
Cell Preparation: Isolate and prepare human neutrophils or culture your chosen cell line according to standard protocols.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fura-2 AM following the manufacturer’s instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Cell Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Resuspend the cells in the assay buffer and pre-incubate them with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Calcium Measurement: Place the cell suspension in a fluorometer or plate reader capable of measuring intracellular calcium.
-
Baseline Reading: Record a stable baseline fluorescence signal.
-
Agonist Stimulation: Add LTB4 to the cells to stimulate calcium mobilization and continue recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the inhibition of the LTB4-induced calcium signal by this compound and determine the IC₅₀ value. The reported IC₅₀ for this effect is 0.82 nM in human neutrophils.[1]
Signaling Pathway
This compound acts by blocking the Leukotriene B4 (LTB4) receptor, thereby inhibiting downstream inflammatory signaling cascades.
Caption: Mechanism of action of this compound as an LTB4 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 白三烯受体拮抗剂 | MCE [medchemexpress.cn]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
BIIL-260 Hydrochloride: A Technical Guide to Stability and Storage
For researchers and drug development professionals utilizing BIIL-260 hydrochloride, a potent and long-acting leukotriene B(4) (LTB4) receptor antagonist, ensuring the compound's stability is critical for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the recommended storage conditions, stability data, and troubleshooting advice for handling this compound.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The compound is known to be hygroscopic. Below is a summary of the recommended storage conditions for both the solid form and solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Sealed storage, away from moisture | |
| Solution in DMSO | -80°C | 6 months | Sealed storage, away from moisture[1][2][3] |
| -20°C | 1 month | Sealed storage, away from moisture[1][2][3] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
Q1: My experimental results are inconsistent. Could this be related to the stability of this compound?
A1: Inconsistent results can indeed be a consequence of compound degradation. Several factors can contribute to this:
-
Improper Storage: Ensure that both the solid compound and its solutions are stored at the recommended temperatures and protected from moisture[1][2][3]. This compound is hygroscopic, and moisture can accelerate degradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into single-use volumes to maintain its integrity[1].
-
Solvent Quality: When preparing solutions, use high-purity, anhydrous solvents. For DMSO solutions, it is recommended to use newly opened, anhydrous DMSO, as it is also hygroscopic and absorbed water can affect the compound's solubility and stability[1].
Q2: I observe precipitation in my stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. If you observe precipitation:
-
Gently warm the solution to room temperature.
-
Use an ultrasonic bath to aid in redissolving the compound[1].
-
Visually inspect the solution to ensure all precipitate has dissolved before use.
-
To prevent this, consider preparing aliquots of a slightly lower concentration if the issue persists.
Q3: How should I handle the solid this compound powder?
A3: Given that this compound is hygroscopic, it is crucial to handle the solid powder in a dry environment, such as a glove box with a controlled atmosphere. If a dry box is unavailable, minimize the time the container is open to the ambient air. Always ensure the container is tightly sealed after use.
Q4: Are there any known degradation pathways for this compound?
Experimental Protocols
A comprehensive understanding of a compound's stability is often achieved through systematic experimental evaluation. Below is a generalized workflow for assessing the stability of a research compound like this compound.
This diagram outlines a typical process for evaluating the stability of a compound under various stress conditions. The analysis is usually performed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradation products.
This compound is a valuable tool in inflammation research. By following these guidelines for storage, handling, and stability assessment, researchers can ensure the integrity of their experiments and the reliability of their data.
References
Technical Support Center: Optimizing BIIL-260 Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIIL-260 hydrochloride in in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the successful application of this potent LTB4 receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a G-protein coupled receptor (GPCR) involved in inflammatory responses. It functions as the active metabolite of the prodrug BIIL 284. BIIL-260 acts through a competitive and reversible binding to the LTB4 receptor, thereby inhibiting the downstream signaling cascade, such as the mobilization of intracellular calcium, which is triggered by LTB4.[1][2][3]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Based on its high affinity and potency, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro cell-based assays. The optimal concentration will depend on the specific cell type, experimental conditions, and the LTB4 concentration used for stimulation. For biochemical assays, such as receptor binding assays, concentrations around the Ki value (approximately 1.7 nM) are a good starting point.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to use a newly opened bottle of DMSO and sonication to ensure complete dissolution.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.[4][5]
Q4: Is this compound cytotoxic?
A4: While specific public data on the cytotoxicity of this compound is limited, it is crucial to determine its cytotoxic profile in your specific cell line and experimental conditions. High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. It is recommended to perform a cell viability assay, such as an MTT or ATP-based assay, to determine the non-toxic concentration range for your experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Binding Affinity and Potency
| Parameter | Value | Cell Type/System | Reference |
| Ki | ~1.7 nM | Human neutrophil cell membranes | [1][3] |
| IC50 (Calcium Flux) | ~0.82 nM | Human neutrophils | [2][3] |
Table 2: Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (248.49 mM) | Use of ultrasonic bath and newly opened DMSO is recommended. | [1] |
Table 3: Hypothetical Cytotoxicity Data (Example)
| Concentration (nM) | Cell Viability (%) |
| 1 | 100 |
| 10 | 98 |
| 100 | 95 |
| 1000 (1 µM) | 90 |
| 10000 (10 µM) | 75 |
| 100000 (100 µM) | 40 |
Note: This is example data. It is essential to perform a cytotoxicity assay for your specific cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LTB4 Signaling Pathway and BIIL-260 HCl Inhibition.
Caption: General Experimental Workflow for BIIL-260 HCl.
Troubleshooting Guide
Caption: Troubleshooting Common Issues with BIIL-260 HCl.
Detailed Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., human neutrophils, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Calcium Flux Assay to Determine this compound IC50
This protocol describes how to measure the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Cell line expressing LTB4 receptor (e.g., human neutrophils, HEK293 cells transfected with BLT1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Harvest and wash cells with assay buffer.
-
Dye Loading: Resuspend cells in assay buffer containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Cell Seeding: Resuspend the dye-loaded cells in assay buffer and seed them into a 96-well black, clear-bottom plate.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
LTB4 Stimulation: Add a pre-determined concentration of LTB4 (typically at its EC80) to all wells simultaneously using an automated injector if available.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the baseline and calculate the percentage of inhibition for each this compound concentration relative to the LTB4-only control. Plot the concentration-response curve and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
potential off-target effects of BIIL-260 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BIIL-260 hydrochloride. The information focuses on its known mechanism of action and provides frameworks for investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective competitive antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity receptor BLT1.[1][2][3][4] It is the active metabolite of the prodrug BIIL 284.[3][5] BIIL-260 interacts with the LTB4 receptor in a saturable, reversible, and competitive manner, inhibiting LTB4-induced intracellular calcium release.[1][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data detailing specific off-target effects of this compound. However, a related compound, BIIL 315 (the glucuronidated form of BIIL-260), was screened against the Eurofins Safety Panel 44™ and showed no relevant off-target effects, suggesting a high degree of selectivity for the LTB4 receptor.[6]
Q3: My experimental results are inconsistent with the known function of LTB4 receptor antagonism. Could this be due to off-target effects?
While BIIL-260 is known for its high selectivity, unexpected results could stem from several factors, including experimental artifacts, cellular context, or previously uncharacterized interactions. It is crucial to rule out other experimental variables before concluding an off-target effect. Consider the troubleshooting guide below for a systematic approach to investigating unexpected findings.
Q4: How does the binding of BIIL-260 to the BLT1 receptor differ from other antagonists?
Structural studies have revealed that BIIL-260 exhibits a unique binding mode. It binds deep within the ligand-binding pocket of the BLT1 receptor and extends into the allosteric sodium-binding site.[7] This interaction with the sodium-binding site represents a novel mechanism for G-protein coupled receptor (GPCR) activity modulation and may contribute to its high affinity and selectivity.[7]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Cells or Tissues
If you observe a cellular or tissue phenotype that is not readily explained by the antagonism of the LTB4/BLT1 signaling pathway, follow these steps to troubleshoot the experiment.
Experimental Workflow for Investigating Unexpected Phenotypes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. BIIL 260 - Immunomart [immunomart.com]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BIIL-260 Hydrochloride In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of BIIL-260 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo research?
This compound is a potent and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] In in vivo research, it is primarily used as a tool to investigate the role of the LTB4 signaling pathway in various inflammatory diseases. It is the active metabolite of the prodrug BIIL 284.[4][5]
Q2: What is the recommended route of administration for this compound in animal studies?
Oral administration (p.o.) is the highly recommended route for delivering the active compound to the systemic circulation.[4] This is because its prodrug, BIIL 284, is efficiently metabolized to BIIL-260 in the gut wall.[4] Intravenous administration of the prodrug is not advised due to its low solubility, which can lead to crystallization in the plasma.
Q3: What is a suitable vehicle for the oral administration of this compound or its prodrug, BIIL 284?
A common and effective vehicle for the oral gavage of poorly water-soluble compounds like BIIL 284 is a 0.5% (w/v) methylcellulose (B11928114) suspension.[6][7] One study specifically mentions the use of "Tylose," a brand of methylcellulose, for the oral administration of BIIL 284 in monkeys.[4][8]
Q4: What are the typical effective doses of the prodrug BIIL 284 in preclinical models?
The effective dose of BIIL 284 can vary depending on the animal model and the inflammatory stimulus. For example, an ED50 of 0.008 mg/kg p.o. was reported for LTB4-induced mouse ear inflammation.[4][8] In a therapeutic murine model of collagen-induced arthritis, a dose of 10 mg/kg once daily orally showed significant inhibition of disease progression.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of BIIL-260 HCl or BIIL 284 in the vehicle | The compound is known to be poorly soluble in aqueous solutions. | 1. Use a suspension: Prepare a suspension in 0.5% methylcellulose. 2. Particle size reduction: If possible, use a micronized powder form of the compound to increase the surface area for dissolution. 3. Create a paste: Before adding the full volume of the vehicle, create a smooth paste of the compound with a small amount of the vehicle.[7] 4. Sonication: Use a bath sonicator to break down clumps and create a finer, more homogenous suspension. |
| Inconsistent results between animals | 1. Inhomogeneous suspension: The compound may be settling in the dosing syringe, leading to inaccurate dosing. 2. Improper gavage technique: Stress from the procedure or incorrect needle placement can affect absorption and animal well-being.[7] | 1. Constant mixing: Continuously stir the suspension during the dosing procedure to ensure homogeneity.[8] 2. Proper training: Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the esophagus.[6][7] |
| Precipitation of the compound in the stomach | The change in pH from the vehicle to the stomach environment can cause the compound to precipitate out of solution. | This is not necessarily a problem for orally active drugs. The precipitated compound can still dissolve in the gastrointestinal tract and be absorbed. The key is to have a fine, consistent suspension to maximize the surface area for dissolution. |
| Low bioavailability | Despite being orally active, various factors can still limit bioavailability. | 1. Fasting: Consider fasting the animals before dosing, as food can sometimes interfere with absorption. 2. Formulation optimization: For advanced studies, consider formulating a self-emulsifying drug delivery system (SEDDS) to improve solubility and absorption.[8] |
Quantitative Data Summary
Table 1: In Vitro Activity of BIIL-260
| Parameter | Value | Assay Condition | Reference |
| Ki | 1.7 nM | LTB4 receptor on isolated human neutrophil cell membranes | [1][5] |
| IC50 | 0.82 nM | LTB4-induced intracellular Ca2+ release in human neutrophils | [5] |
Table 2: In Vivo Efficacy of BIIL 284 (Prodrug) in Animal Models
| Animal Model | Endpoint | ED50 (Oral Administration) | Reference |
| Mouse | LTB4-induced ear inflammation | 0.008 mg/kg | [4][8] |
| Guinea Pig | LTB4-induced transdermal chemotaxis | 0.03 mg/kg | [4][8] |
| Monkey | LTB4-induced neutropenia | 0.004 mg/kg | [4][8] |
| Monkey | LTB4-induced Mac1-expression | 0.05 mg/kg (in Tylose) | [4][8] |
Experimental Protocols
Protocol 1: Preparation of 0.5% (w/v) Methylcellulose Vehicle for Oral Gavage
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the required volume of the vehicle. For example, to prepare 100 mL of 0.5% methylcellulose, you will need 0.5 g of methylcellulose powder.
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker with a magnetic stir bar.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed. A milky suspension will form.
-
Once the powder is fully dispersed, remove the beaker from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in an ice bath or a refrigerator until it becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
Protocol 2: Formulation and Administration of BIIL 284 Suspension for Oral Gavage in Mice
Materials:
-
BIIL 284 powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes or small glass vials
-
Mortar and pestle (optional, for grinding)
-
Vortex mixer
-
Bath sonicator (recommended)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of BIIL 284 and vehicle:
-
Determine the desired dose (e.g., 10 mg/kg).
-
Determine the dosing volume (e.g., 10 mL/kg).
-
Calculate the final concentration of the suspension (e.g., for a 10 mg/kg dose and a 10 mL/kg volume, the concentration is 1 mg/mL).
-
Calculate the total mass of BIIL 284 and the total volume of vehicle needed for the number of animals, including a slight excess (10-20%) to account for losses.
-
-
Prepare the suspension:
-
Weigh the calculated amount of BIIL 284 powder. For better dispersion, you can grind the powder to a fine consistency using a mortar and pestle.
-
Place the powder in a sterile tube or vial.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure the drug is evenly suspended.
-
Place the tube/vial in a bath sonicator for 5-10 minutes to create a fine, homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.
-
Gently restrain the mouse and administer the calculated volume of the suspension via oral gavage using an appropriately sized needle.
-
Monitor the animal for any signs of distress after administration.
-
Note: It is recommended to prepare the suspension fresh daily. If storage is necessary, the stability of the suspension at the intended storage temperature (e.g., 4°C) should be validated.
Visualizations
Caption: BIIL-260 mechanism of action.
Caption: Oral gavage formulation workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methylcellulose protects the ability of anchorage-dependent cells to adhere following isolation and holding in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
BIIL-260 hydrochloride vs. its prodrug amelubant in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIIL-260 hydrochloride and its prodrug, amelubant.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between amelubant and this compound?
Amelubant (also known as BIIL 284) is a prodrug that is inactive in its initial form.[1] In vivo, it is metabolized by ubiquitous esterases into the active compound, BIIL-260, and its glucuronidated metabolite, BIIL-315.[1][2] Both BIIL-260 and BIIL-315 are potent antagonists of the leukotriene B4 (LTB4) receptor.[1] this compound is the salt form of the active compound.
Q2: What is the mechanism of action for BIIL-260?
BIIL-260 is a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor.[3][4] It interacts with the LTB4 receptor in a saturable, reversible, and competitive manner.[1] By blocking the LTB4 receptor, BIIL-260 inhibits the pro-inflammatory effects of LTB4, which include chemotaxis and activation of immune cells.[5]
Q3: Should I use amelubant or this compound for my experiments?
The choice between amelubant and this compound depends on the experimental design:
-
In vivo experiments: Amelubant is often preferred for oral administration in in vivo studies due to its prodrug nature, which facilitates absorption and subsequent conversion to the active form, BIIL-260.[1]
-
In vitro experiments: this compound is the ideal choice for in vitro assays (e.g., cell-based assays, receptor binding assays) as it is the active form of the molecule and does not require metabolic activation.[1]
Q4: What are the recommended storage conditions and stability for these compounds?
-
This compound: For long-term storage, it is recommended to store at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is important to store in a dry, dark place.
-
Amelubant: Similar to this compound, long-term storage at -20°C is recommended. Stock solutions are stable at -80°C for up to 6 months and at -20°C for up to 1 month.[6]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?
A: There are several potential reasons for a lack of efficacy:
-
Incorrect Compound Form: Ensure you are using this compound, the active metabolite, and not the prodrug amelubant, which has negligible binding to the LTB4 receptor and requires metabolic activation.[1]
-
Compound Degradation: Verify the storage conditions and age of your compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions if necessary.
-
Solubility Issues: this compound has high solubility in DMSO.[3] Ensure the compound is fully dissolved. If using aqueous buffers, be mindful of the final DMSO concentration and potential precipitation.
-
Cell Health and Receptor Expression: Confirm that the cell line you are using expresses the LTB4 receptor (BLT1 or BLT2) at sufficient levels. Also, ensure the cells are healthy and within a suitable passage number.
-
Assay Conditions: Optimize the concentration of LTB4 used to stimulate the cells. If the LTB4 concentration is too high, it may overcome the inhibitory effect of BIIL-260.
Q: I am observing high background signal in my LTB4 receptor binding assay with this compound. How can I reduce it?
A: High background in a binding assay can be addressed by:
-
Washing Steps: Increase the number and stringency of wash steps to remove non-specifically bound radioligand or fluorescent probe.
-
Blocking Agents: Incorporate a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding to the cell membranes or assay plates.
-
Filter Selection: If using a filtration-based assay, ensure the filters are appropriate for your application and are pre-treated to minimize non-specific binding.
-
Receptor Density: Using cells or membranes with a very high level of receptor expression can sometimes contribute to higher background. Titrate the amount of membrane protein used in the assay.
In Vivo Experiment Troubleshooting
Q: My in vivo study with oral administration of amelubant is showing inconsistent results. What are the possible causes?
A: Inconsistent in vivo results can stem from several factors:
-
Formulation and Administration: Ensure consistent formulation and administration techniques. The vehicle used to dissolve or suspend amelubant can impact its absorption. For example, Tylose has been used as a vehicle in some studies.[1]
-
Metabolism Variability: The conversion of amelubant to BIIL-260 can vary between individual animals. It is advisable to include a sufficient number of animals per group to account for this biological variability.
-
Pharmacokinetics: The timing of your experimental endpoint relative to the administration of amelubant is critical. Consider the pharmacokinetic profile of the compound to ensure that the measurements are taken when the active metabolite, BIIL-260, is at an effective concentration.
-
Animal Health and Diet: The health status and diet of the animals can influence drug metabolism and absorption. Ensure all animals are healthy and maintained under standardized conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for amelubant and its active metabolite, BIIL-260.
Table 1: In Vitro Potency
| Compound | Assay | Target | Species | Value | Reference |
| Amelubant (BIIL 284) | Receptor Binding | LTB4 Receptor | Human | Ki: 230 nM (membranes) | [6] |
| Receptor Binding | LTB4 Receptor | Human | Ki: 221 nM (vital cells) | [6] | |
| BIIL-260 | Receptor Binding | LTB4 Receptor | Human | Ki: 1.7 nM (neutrophil membranes) | [1] |
| Ca2+ Release Inhibition | LTB4-induced | Human | IC50: 0.82 nM (neutrophils) | [1] | |
| BIIL-315 | Receptor Binding | LTB4 Receptor | Human | Ki: 1.9 nM (neutrophil membranes) | [1] |
| Ca2+ Release Inhibition | LTB4-induced | Human | IC50: 0.75 nM (neutrophils) | [1] |
Table 2: In Vivo Efficacy of Amelubant (BIIL 284)
| Model | Species | Endpoint | ED50 | Reference |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of inflammation | 0.008 mg/kg p.o. | [1] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of chemotaxis | 0.03 mg/kg p.o. | [1] |
| LTB4-induced Neutropenia | Monkey | Inhibition of neutropenia | 0.004 mg/kg p.o. | [1] |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 expression | 0.05 mg/kg p.o. | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to assess the inhibitory effect of this compound on LTB4-induced intracellular calcium mobilization in human neutrophils.
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Dye Loading: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with calcium and magnesium) and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with buffer to remove extracellular dye.
-
Compound Incubation: Resuspend the dye-loaded cells and pre-incubate with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
LTB4 Stimulation: Stimulate the cells with a pre-determined EC50 concentration of LTB4.
-
Data Acquisition: Immediately measure the change in intracellular calcium concentration using a fluorometer or a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the LTB4-induced calcium response against the concentration of the compound.
Protocol 2: In Vivo Mouse Ear Inflammation Model
This protocol outlines a method to evaluate the anti-inflammatory efficacy of orally administered amelubant.
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Prepare a formulation of amelubant in a suitable vehicle (e.g., 0.5% Tylose). Administer the compound or vehicle control orally (p.o.) to the mice.
-
Induction of Inflammation: After a specified time (e.g., 1-2 hours) to allow for drug absorption and metabolism, topically apply a solution of LTB4 to one ear of each mouse to induce inflammation. Apply the vehicle to the contralateral ear as a control.
-
Assessment of Inflammation: After a set period (e.g., 2-4 hours), measure the ear swelling using a micrometer. The difference in thickness between the LTB4-treated and vehicle-treated ears is a measure of inflammation.
-
Data Analysis: Calculate the percentage inhibition of ear swelling for each treatment group compared to the vehicle control group. Determine the ED50 value of amelubant.
Signaling Pathways and Workflows
Caption: LTB4 Signaling Pathway and BIIL-260 Inhibition.
Caption: Amelubant Prodrug Metabolism Workflow.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: BIIL-260 In Vivo Glucuronidation
Welcome to the technical support center for BIIL-260. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the in vivo glucuronidation of BIIL-260. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is glucuronidation and why is it a critical consideration for the development of BIIL-260?
Glucuronidation is a major Phase II metabolic pathway in which the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate, such as the drug BIIL-260. This process increases the water solubility of BIIL-260, facilitating its elimination from the body, primarily through urine or bile. Understanding the extent and rate of glucuronidation is critical because it directly impacts BIIL-260's pharmacokinetic (PK) profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).
Q2: How can we identify which specific UGT enzymes are responsible for metabolizing BIIL-260?
Identifying the specific UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) involved in BIIL-260 metabolism is crucial for predicting clinical outcomes and potential DDIs. This is typically achieved through in vitro experiments using:
-
Recombinant human UGT enzymes: Incubating BIIL-260 with a panel of individual, expressed UGT enzymes allows for direct identification of the isoforms that can form BIIL-260-glucuronide.
-
Human liver microsomes (HLMs): Correlation analysis can be performed between the rate of BIIL-260 glucuronidation and the known activity of specific UGTs in a panel of characterized HLM donors.
Q3: What are the recommended preclinical animal models for studying the in vivo glucuronidation of BIIL-260?
The choice of animal model is critical and should ideally be based on which species most closely mimics the human UGT metabolic profile for BIIL-260. Commonly used models include:
-
Sprague-Dawley or Wistar rats: Often a first-line choice for general PK and metabolism studies.
-
Cynomolgus monkeys: As non-human primates, their UGT enzyme expression and activity are often more predictive of the human situation than rodents.
-
UGT-humanized mice: These are transgenic mice in which specific mouse UGT genes are replaced with their human counterparts, offering a more direct way to study the in vivo role of human UGTs.
The selection should be guided by preliminary in vitro cross-species metabolism data.
Q4: What are the best practices for collecting and storing plasma and tissue samples to ensure the stability of BIIL-260-glucuronide?
Glucuronide metabolites can be unstable and susceptible to hydrolysis by β-glucuronidase enzymes present in biological samples. To ensure sample integrity:
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice.
-
Processing: Centrifuge the blood at 4°C to separate plasma as soon as possible (ideally within 30 minutes of collection).
-
Stabilization: For plasma and tissue homogenates, consider adding a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, immediately after collection.
-
Storage: Store all samples at -70°C or lower until analysis. Minimize freeze-thaw cycles.
Troubleshooting Guides
Problem: I am observing unexpectedly high variability in the plasma concentrations of BIIL-260-glucuronide across my study animals.
-
Possible Cause 1: Genetic Polymorphisms: UGT enzymes are known to be highly polymorphic, which can lead to significant inter-individual differences in metabolic capacity. This is particularly relevant in higher-order species and diverse human populations.
-
Troubleshooting Steps:
-
If using non-human primates, consider if the animals are from a genetically diverse population.
-
For clinical studies, genotype patients for known polymorphisms in the UGT isoform responsible for BIIL-260 metabolism.
-
Review if any co-administered substances could be inducing or inhibiting UGT activity in a subset of subjects.
-
-
Possible Cause 2: Sample Handling and Integrity Issues: Inconsistent sample handling can lead to variable degradation of the glucuronide metabolite before analysis.
-
Troubleshooting Steps:
-
Audit the entire sample collection and processing workflow to ensure strict adherence to the protocol, including timing, temperature, and use of inhibitors.
-
Perform a stability test of BIIL-260-glucuronide in the matrix (e.g., plasma) under the actual handling conditions to confirm its stability.
-
Problem: My in vitro glucuronidation rates for BIIL-260 (using human liver microsomes) do not correlate well with the in vivo data from my animal studies.
-
Possible Cause 1: Species Differences in UGT Expression/Activity: The type and amount of UGT enzymes can vary significantly between humans and preclinical animal models.
-
Troubleshooting Steps:
-
Perform in vitro glucuronidation assays using liver microsomes from the specific animal species used in your in vivo studies (e.g., rat, monkey).
-
Compare the metabolite profile and formation rates across species (human, rat, monkey) to identify the most relevant model for human metabolism.
-
-
Possible Cause 2: Role of Extrahepatic Metabolism: Glucuronidation can occur in other tissues besides the liver, such as the kidney, intestine, and lung. In vitro liver-based systems will not account for this.[1]
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies using microsomes from other relevant tissues (e.g., intestine, kidney) from both human and the animal model to assess their potential contribution.
-
Analyze tissue samples from in vivo studies to determine the concentration of BIIL-260-glucuronide in various organs.
-
-
Possible Cause 3: Impact of Transporters: The uptake of BIIL-260 into the hepatocyte (liver cell) and the efflux of the BIIL-260-glucuronide are mediated by transport proteins. These processes are not fully represented in microsomal systems and can be a rate-limiting step in vivo.
-
Troubleshooting Steps:
-
Use in vitro systems that incorporate transporters, such as suspended or plated primary hepatocytes.
-
Conduct specific experiments to identify if BIIL-260 is a substrate for key hepatic uptake transporters (e.g., OATPs).
-
Problem: I see a secondary peak in the plasma concentration-time curve of BIIL-260, suggesting possible enterohepatic recirculation.
-
Possible Cause: Enterohepatic Recirculation: BIIL-260-glucuronide may be excreted into the bile, travel to the intestine, where gut bacteria enzymes (β-glucuronidases) cleave the glucuronic acid off, allowing the parent BIIL-260 to be reabsorbed into the bloodstream.[2][3] This creates a secondary peak in the plasma concentration profile.[2][4][5]
-
Troubleshooting Steps to Confirm:
-
Bile Duct Cannulation Study: In an animal model (typically rats), surgically cannulate the bile duct to collect all excreted bile. If enterohepatic recirculation is occurring, diverting the bile will eliminate the secondary peak in the plasma PK profile of BIIL-260, and high concentrations of BIIL-260-glucuronide will be recovered in the collected bile.
-
Antibiotic Treatment Study: Treat animals with a cocktail of broad-spectrum antibiotics to deplete gut bacteria. If the secondary peak is diminished or absent after antibiotic treatment, it strongly suggests that bacterial β-glucuronidases are responsible for the deconjugation and subsequent reabsorption.
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of BIIL-260 and its Glucuronide in Rats
Objective: To determine the plasma pharmacokinetic profile of BIIL-260 and its primary metabolite, BIIL-260-glucuronide (BIIL-260-G), following intravenous and oral administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=4 per group), with surgically implanted jugular vein catheters.
-
Dosing:
-
Intravenous (IV) Group: Administer BIIL-260 at 1 mg/kg via the jugular vein catheter.
-
Oral (PO) Group: Administer BIIL-260 at 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 150 µL) from the jugular vein catheter into K2EDTA tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Immediately place samples on ice.
-
-
Plasma Processing:
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Transfer the resulting plasma to clean, labeled cryovials.
-
Immediately store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze plasma samples for concentrations of both BIIL-260 and BIIL-260-G using a validated LC-MS/MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Clearance) for both the parent drug and the metabolite using non-compartmental analysis software.
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To efficiently extract BIIL-260 and BIIL-260-G from rat plasma for accurate quantification via LC-MS/MS.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of internal standard (IS) - typically a stable isotope-labeled version of BIIL-260 or a structural analog.
-
Pre-chill acetonitrile (B52724) (ACN) to 4°C.
-
-
Sample Thawing:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
-
Protein Precipitation:
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of chilled ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a validated LC-MS/MS system for quantification of BIIL-260 and BIIL-260-G.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate interpretation and comparison.
Table 1: Mean (± SD) Pharmacokinetic Parameters of BIIL-260 and BIIL-260-Glucuronide (BIIL-260-G) in Sprague-Dawley Rats (n=4).
| Parameter | BIIL-260 (1 mg/kg IV) | BIIL-260-G (from 1 mg/kg IV) | BIIL-260 (10 mg/kg PO) | BIIL-260-G (from 10 mg/kg PO) |
| Cmax (ng/mL) | 1250 ± 150 | 350 ± 45 | 850 ± 110 | 1100 ± 210 |
| Tmax (h) | 0.08 | 0.5 | 2.0 | 4.0 |
| AUC0-last (ng·h/mL) | 2300 ± 280 | 1500 ± 190 | 6800 ± 950 | 12500 ± 1800 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.6 | 4.5 ± 0.8 |
| CL (mL/min/kg) | 7.2 ± 1.1 | N/A | N/A | N/A |
| Oral Bioavailability (%) | N/A | N/A | 29.6% | N/A |
N/A: Not Applicable
Table 2: Tissue Distribution of BIIL-260 and BIIL-260-G 4 Hours After a 10 mg/kg Oral Dose in Rats (ng/g tissue).
| Tissue | BIIL-260 Conc. (ng/g) | BIIL-260-G Conc. (ng/g) | Metabolite-to-Parent Ratio |
| Liver | 4500 ± 620 | 8900 ± 1100 | 1.98 |
| Kidney | 2100 ± 350 | 15500 ± 2300 | 7.38 |
| Intestine | 1500 ± 280 | 6500 ± 980 | 4.33 |
| Lung | 800 ± 150 | 450 ± 90 | 0.56 |
| Brain | <10 | <10 | N/A |
Data presented as Mean ± SD
Visualizations
Experimental and Logic Workflows
Caption: Workflow for Investigating BIIL-260 In Vivo Glucuronidation.
Caption: Troubleshooting Logic for High PK Variability of a Metabolite.
Caption: Simplified Pathway of UGT Enzyme Induction via PXR.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of enterohepatic recirculation in drug disposition: cooperation and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug enterohepatic circulation and disposition: constituents of systems pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
BIIL-260 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving BIIL-260 hydrochloride. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It is the active metabolite of the prodrug amelubant (also known as BIIL 284).[3][4] Its primary mechanism of action is to block the binding of LTB4 to its cell surface receptors, thereby inhibiting downstream inflammatory signaling pathways.
Q2: What is the plasma half-life of this compound?
Pharmacokinetic Data
| Compound | Parameter | Value | Species | Notes |
| BIIL 315 | Apparent Terminal Half-life (t½) | 13 hours | Human | BIIL 315 is the main active metabolite of amelubant found in human plasma. |
| Amelubant (BIIL 284) | Duration of Action | > 24 hours | Monkey | A single oral dose provided a full blockade of LTB4 receptors.[4] |
LTB4 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of Leukotriene B4 (LTB4) to its receptor, which is antagonized by BIIL-260.
Experimental Protocols
Representative Protocol for Quantification of BIIL-260 in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental conditions.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice. To prevent ex vivo conversion of the prodrug to the active metabolite, it is crucial to keep samples cold and process them quickly.[5][6]
-
To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled BIIL-260).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for BIIL-260 and the internal standard need to be determined by direct infusion of the compounds.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in BIIL-260 concentrations between replicate samples | 1. Inconsistent sample handling leading to variable ex vivo conversion of the prodrug (amelubant) to BIIL-260.[5][6]2. Incomplete protein precipitation.3. Analyte adsorption to container surfaces. | 1. Keep plasma samples on ice at all times during processing. Consider the use of esterase inhibitors in collection tubes if prodrug stability is a major concern.[7]2. Ensure the ratio of acetonitrile to plasma is sufficient and that vortexing is thorough.3. Use low-binding microcentrifuge tubes and pipette tips. |
| Low recovery of BIIL-260 | 1. Inefficient protein precipitation.2. Suboptimal reconstitution solvent.3. Poor ionization efficiency in the mass spectrometer. | 1. Test different protein precipitation solvents (e.g., methanol) or a higher solvent-to-plasma ratio.2. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent analyte crashing out.3. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Check for ion suppression by post-column infusion of a standard solution. |
| Peak tailing or splitting in the chromatogram | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent being too strong compared to the initial mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.3. Ensure the reconstitution solvent is of similar or weaker strength than the starting mobile phase. |
| Interference peaks co-eluting with BIIL-260 | 1. Endogenous plasma components.2. Metabolites of BIIL-260 with similar structures.3. Contamination from sample collection tubes or processing materials. | 1. Optimize the chromatographic gradient to improve separation.2. Select more specific MRM transitions to differentiate between the analyte and interfering substances.3. Run blank samples to identify sources of contamination. |
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical pharmacokinetic study involving BIIL-260.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
preventing degradation of BIIL-260 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of BIIL-260 hydrochloride in solution to prevent its degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution can be primarily attributed to three main factors:
-
Hydrolysis: The carboximidamide group in this compound may be susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions. The rate of hydrolysis is often pH-dependent.
-
Oxidation: The phenol (B47542) group within the this compound structure is prone to oxidation. This can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of metal ions.
-
Photodegradation: Aromatic compounds like this compound can be sensitive to light, particularly UV radiation. Exposure to light can provide the energy needed to initiate degradation reactions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial for maintaining the integrity of your this compound stock solutions. The following table summarizes the recommended storage conditions.
| Storage Condition | Duration | Rationale |
| -80°C | Up to 6 months | Minimizes all forms of degradation for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage of working stocks.[1][2] |
Important Considerations:
-
Aliquotting: It is highly recommended to aliquot your stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Sealed and Dry: Always store vials tightly sealed and in a desiccated environment to protect from moisture.[1][2]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution is a strong indicator of chemical degradation, most likely due to oxidation of the phenolic group. You should discard the solution and prepare a fresh one from a new aliquot of your frozen stock. To prevent this, consider purging the headspace of your storage vials with an inert gas like argon or nitrogen before sealing.
Q4: I observe precipitation in my frozen stock solution upon thawing. How can I prevent this?
A4: Precipitation upon thawing can occur for a few reasons:
-
Exceeded Solubility: The concentration of your stock solution may be too high, leading to the compound falling out of solution at lower temperatures. Consider preparing a slightly less concentrated stock solution.
-
Improper Thawing: Thaw your aliquots slowly to room temperature and vortex gently to ensure the compound fully redissolves before use.
-
Solvent Choice: While DMSO is the recommended solvent for this compound, ensure it is of high purity and anhydrous.
Q5: How can I be sure that my this compound is not degrading in my aqueous assay buffer during my experiment?
A5: The stability of this compound in your aqueous experimental buffer can be influenced by the buffer's pH, composition, and the duration and temperature of the experiment. To ensure the compound's integrity, it is best practice to:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
pH Considerations: The stability of compounds can be pH-dependent. While specific data for this compound is not available, it is advisable to maintain a pH close to neutral (pH 7.4) unless your experimental design requires otherwise.
-
Perform a Stability Study: If your experiments involve long incubation times, it is recommended to perform a stability study of this compound in your specific assay buffer under the experimental conditions. You can analyze samples at different time points using HPLC to check for degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | - Prepare a fresh stock solution from solid compound. - Ensure proper storage of stock solutions (-80°C for long-term, -20°C for short-term) in tightly sealed, desiccated containers.[1][2] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Degradation in aqueous assay buffer | - Prepare working solutions fresh for each experiment. - Minimize the time the compound is in aqueous buffer before being added to the assay. - Perform a stability test of this compound in your specific assay buffer under experimental conditions (see Experimental Protocols section). |
| Precipitation in assay medium | - Visually inspect wells for precipitation. - Lower the final concentration of this compound. - Ensure the final DMSO concentration is compatible with your cells and does not cause precipitation. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Potential Cause | Troubleshooting Steps |
| Chemical degradation | - Protect solutions from light by using amber vials or wrapping them in foil. - Purge the headspace of stock solution vials with an inert gas (argon or nitrogen) to prevent oxidation. - Re-evaluate the pH of your solutions; extreme pH can catalyze hydrolysis. |
| Contamination | - Use high-purity solvents and reagents. - Ensure cleanliness of all labware. |
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time.
1. Materials:
- This compound
- High-purity DMSO
- Your aqueous buffer of interest (e.g., PBS, cell culture medium)
- High-purity acetonitrile (B52724) or methanol (B129727) (for quenching and mobile phase)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare Initial Sample (T=0):
- Prepare a solution of this compound in your desired buffer at the final working concentration.
- Immediately take an aliquot and quench the degradation by adding an equal volume of cold acetonitrile or methanol.
- Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.
- Incubate Sample:
- Incubate the remaining solution under your experimental conditions (e.g., room temperature, 37°C, protected from light).
- Prepare Time-Point Samples:
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described for the T=0 sample.
- HPLC Analysis:
- Analyze all samples by HPLC. A common starting point for a gradient reversed-phase HPLC method would be:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection: UV, at the lambda max of this compound.
- Data Analysis:
- Calculate the peak area of the this compound peak at each time point.
- Plot the percentage of the remaining this compound (relative to the T=0 sample) against time to determine the degradation rate.
Visualizations
Caption: LTB4 receptor signaling pathway and the antagonistic action of BIIL-260 HCl.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of BIIL-260 Hydrochloride and CP-105696 as LTB4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent leukotriene B4 (LTB4) receptor antagonists: BIIL-260 hydrochloride and CP-105696. This analysis is based on publicly available preclinical data to assist researchers in evaluating these compounds for their studies.
Leukotriene B4 is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes. Its effects are mediated through high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors. Antagonism of the LTB4 receptor is a key strategy for the development of anti-inflammatory therapeutics. This guide focuses on the comparative efficacy of this compound, the active metabolite of the prodrug BIIL-284, and CP-105696.
In Vitro Efficacy
This compound and CP-105696 have been extensively characterized in a variety of in vitro assays to determine their potency and mechanism of action at the LTB4 receptor. The following tables summarize key quantitative data from studies on human and animal cells.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Cell Type | Assay | Ki (nM) | IC50 (nM) | Mechanism of Action |
| BIIL-260 | Human Neutrophil Membranes | [3H]LTB4 Binding | 1.7[1][2][3] | - | Competitive[1][2][3] |
| CP-105696 | Human Neutrophils | [3H]LTB4 Binding | - | 8.42[1] | Noncompetitive (high-affinity receptor), Competitive (low-affinity receptor)[1] |
Table 2: Inhibition of LTB4-Induced Cellular Responses
| Compound | Cell Type | Assay | IC50 (nM) |
| BIIL-260 | Human Neutrophils | Intracellular Ca2+ Release | 0.82[1][2] |
| CP-105696 | Human Neutrophils | Chemotaxis | 5.0[1] |
| CP-105696 | Human Monocytes | Intracellular Ca2+ Mobilization | 940[1] |
| CP-105696 | Monkey Neutrophils | Chemotaxis | 20[4] |
| CP-105696 | Monkey Whole Blood | CD11b Upregulation | 16,500[4] |
In Vivo Efficacy
The anti-inflammatory potential of BIIL-284 (prodrug of BIIL-260) and CP-105696 has been evaluated in several animal models of inflammation. The data highlights their ability to inhibit LTB4-mediated responses in vivo.
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| BIIL-284 | LTB4-induced Mouse Ear Inflammation | Inhibition of inflammation | 0.008[1] |
| BIIL-284 | LTB4-induced Guinea Pig Transdermal Chemotaxis | Inhibition of chemotaxis | 0.03[1] |
| BIIL-284 | LTB4-induced Monkey Neutropenia | Inhibition of neutropenia | 0.004[1] |
| BIIL-284 | LTB4-induced Monkey Mac-1 Expression | Inhibition of Mac-1 expression | 0.05[1] |
CP-105696 has also demonstrated efficacy in various in vivo models, including murine collagen-induced arthritis and atherosclerosis.[5][6] In a primate asthma model, CP-105696 inhibited the antigen-induced increase in bronchoalveolar lavage levels of IL-6 and IL-8 by 56.9% and 46.9%, respectively.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups described, the following diagrams are provided.
Caption: LTB4 Signaling Pathway and Points of Antagonism.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
LTB4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki or IC50) of the compounds to the LTB4 receptor.
-
Method:
-
Prepare cell membranes from human neutrophils.
-
Incubate the membranes with a constant concentration of radiolabeled LTB4 ([3H]LTB4) and varying concentrations of the test compound (BIIL-260 or CP-105696).
-
After incubation, separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound [3H]LTB4.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of the compounds to inhibit LTB4-induced increases in intracellular calcium.
-
Method:
-
Load isolated human neutrophils or monocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of LTB4.
-
Measure the change in fluorescence intensity over time using a fluorometer or plate reader.
-
The IC50 value is the concentration of the antagonist that causes a 50% reduction in the LTB4-induced calcium response.[1]
-
Chemotaxis Assay
-
Objective: To assess the effect of the compounds on LTB4-induced migration of neutrophils.
-
Method:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Place a solution containing LTB4 in the lower wells.
-
Add isolated neutrophils, pre-incubated with or without the test compound, to the upper wells.
-
Incubate the chamber to allow for cell migration through the membrane towards the LTB4 gradient.
-
Stain and count the number of migrated cells on the lower side of the membrane.
-
The IC50 is the concentration of the compound that inhibits cell migration by 50%.[1]
-
In Vivo Models of Inflammation
-
LTB4-induced Mouse Ear Inflammation:
-
Administer the test compound (BIIL-284) orally to mice.
-
After a specified time, topically apply LTB4 to one ear to induce inflammation and edema.
-
Measure the ear thickness or weight as an indicator of the inflammatory response.
-
The ED50 is the dose of the compound that causes a 50% reduction in the LTB4-induced ear swelling.[1]
-
-
Primate Asthma Model:
-
Use a primate model of Ascaris suum antigen-induced asthma.
-
Administer CP-105696 prior to antigen challenge.
-
Perform bronchoalveolar lavage (BAL) at specified time points after the challenge.
-
Measure levels of inflammatory cells and cytokines (e.g., IL-6, IL-8) in the BAL fluid.
-
Efficacy is determined by the percentage reduction in inflammatory markers compared to a vehicle-treated control group.[4]
-
Clinical Development and Considerations
While both compounds have demonstrated potent preclinical efficacy, their clinical development pathways have diverged. Clinical trials for BIIL-284 in rheumatoid arthritis and cystic fibrosis did not meet their primary efficacy endpoints, and in the case of cystic fibrosis, were associated with an increase in adverse events.[7][8] The development of CP-105696 was halted due to an exceptionally long plasma half-life in humans. These outcomes underscore the challenges in translating preclinical efficacy to clinical success for LTB4 receptor antagonists.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of LTB4 Inhibition: A Comparative Guide to Alternatives for BIIL-260 Hydrochloride
For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways, the inhibition of leukotriene B4 (LTB4) presents a key therapeutic target. BIIL-260 hydrochloride is a potent and selective antagonist of the LTB4 receptor 1 (BLT1). This guide provides a comprehensive comparison of alternative strategies and compounds for LTB4 inhibition, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
This guide will explore four primary strategies for mitigating the pro-inflammatory effects of LTB4: direct antagonism of its receptors (BLT1 and BLT2), and the inhibition of key enzymes in its biosynthesis pathway—5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and leukotriene A4 hydrolase (LTA4H).
The Leukotriene B4 Signaling Pathway and Points of Inhibition
Leukotriene B4 is a potent lipid mediator synthesized from arachidonic acid by a series of enzymatic reactions. It exerts its biological effects, primarily the recruitment and activation of leukocytes, by binding to two G protein-coupled receptors, BLT1 and BLT2. The following diagram illustrates this pathway and the points of intervention for the inhibitor classes discussed in this guide.
Caption: LTB4 synthesis and signaling with points of therapeutic intervention.
Comparative Efficacy of LTB4 Inhibitors
The following tables provide a comparative summary of the potency of this compound and its alternatives. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from various published studies. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
LTB4 Receptor (BLT) Antagonists
These compounds directly compete with LTB4 for binding to its receptors, BLT1 and BLT2. BIIL-260 is a highly potent and selective antagonist for the high-affinity LTB4 receptor, BLT1.[1][2]
| Compound | Target(s) | Potency (Ki/IC50) | Assay Type | Reference(s) |
| This compound | BLT1 | Ki: 1.7 nM | Receptor Binding (Human Neutrophils) | [1][3] |
| BLT1 | IC50: 0.82 nM | Ca2+ Mobilization (Human Neutrophils) | [2] | |
| CP-105,696 | BLT1 | IC50: 8.42 nM | Receptor Binding | [3] |
| LY255283 | BLT2 | IC50: ~100 nM | Receptor Binding (Guinea Pig Lung) | [3] |
| U-75302 | BLT1 | - | - | [4] |
| Amelubant (BIIL 284) | BLT1/BLT2 | Ki: 221 nM (vital cells), 230 nM (membranes) | Receptor Binding | [3] |
| Etalocib (LY293111) | BLT1 | Ki: 25 nM | [3H]LTB4 Binding | [3] |
| IC50: 20 nM | Ca2+ Mobilization | [3] | ||
| SB-209247 | BLT1 | Ki: 0.78 nM | Receptor Binding | [3] |
| IC50: 6.6 nM | Ca2+ Mobilization | [3] |
5-Lipoxygenase (5-LO) Inhibitors
These inhibitors target the enzyme 5-lipoxygenase, which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, thereby blocking the production of LTB4 and other leukotrienes.
| Compound | Target | Potency (IC50) | Assay Type | Reference(s) |
| Zileuton (B1683628) | 5-LO | 0.5 µM | 5-HETE Synthesis (Rat Basophilic Leukemia Cells) | [5] |
| 0.4 µM | LTB4 Biosynthesis (Human PMNLs) | [5] | ||
| 0.9 µM | LTB4 Biosynthesis (Human Whole Blood) | [5] | ||
| 6 µM | Antigen-induced tracheal contraction | [6] |
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
FLAP is a nuclear membrane-associated protein that is essential for the activation of 5-LO. Inhibitors of FLAP prevent the translocation of 5-LO to the membrane, thereby inhibiting leukotriene synthesis.[7]
| Compound | Target | Potency (IC50/Binding) | Assay Type | Reference(s) |
| MK-886 | FLAP | - | - | |
| MK-0591 (Quiflapon) | FLAP | - | - | |
| Veliflapon (BAY X 1005) | FLAP | - | - | |
| Fiboflapon (GSK2190915) | FLAP | 2.9 nM (potency) | FLAP Binding | [3] |
| IC50: 76 nM | LTB4 Inhibition (Human Blood) | [3] | ||
| BI 665915 | FLAP | IC50 < 100 nM | LTB4 Synthesis (Human Whole Blood) | [8] |
| AZD5718 | FLAP | IC50: 39 nM | LTB4 Production (Human Whole Blood) | [8] |
Leukotriene A4 Hydrolase (LTA4H) Inhibitors
LTA4H is the terminal enzyme in the biosynthesis of LTB4, catalyzing the conversion of LTA4 to LTB4. Its inhibition offers a highly specific means of blocking LTB4 production.[9]
| Compound | Target | Potency (IC50/Ki) | Assay Type | Reference(s) |
| SC-57461A | LTA4H | IC50: 2.5 nM, Ki: 23 nM | Hydrolase Activity (Recombinant Human) | [9] |
| IC50: 27 nM | Aminopeptidase Activity (Recombinant Human) | [9] | ||
| LYS006 | LTA4H | IC50: 2 nM | Hydrolase Activity | [9] |
| IC50: 167 nM | LTB4 Biosynthesis (Human Whole Blood) | [9] | ||
| Bestatin | LTA4H | Ki: 40 nM | Aminopeptidase Activity | [9] |
| Captopril | LTA4H | - | - | [9] |
Detailed Experimental Protocols
To facilitate the direct comparison and replication of findings, this section provides detailed methodologies for key in vitro assays used to characterize LTB4 inhibitors.
LTB4 Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled LTB4 ligand from its receptor, providing a direct measure of binding affinity.
Caption: A typical workflow for a radioligand LTB4 receptor binding assay.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a source rich in LTB4 receptors, such as human neutrophils or a cell line overexpressing BLT1 or BLT2.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [³H]-LTB4) and a range of concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon LTB4 binding to its receptor.
Protocol:
-
Cell Loading: Load cells (e.g., human neutrophils) with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Incubation: Incubate the loaded cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a fixed concentration of LTB4.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of the test compound on the LTB4-induced calcium influx and calculate the IC50 value.
5-Lipoxygenase (5-LO) Activity Assay
This assay measures the activity of the 5-LO enzyme by detecting the production of its downstream products.
Protocol:
-
Enzyme Source: Prepare a cell lysate or a purified 5-LO enzyme preparation.
-
Incubation: Incubate the enzyme source with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as a substrate.
-
Product Detection: After a defined incubation period, stop the reaction and measure the amount of 5-LO products (e.g., LTB4 or 5-HETE) formed, typically by ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of 5-LO activity at each concentration of the test compound and determine the IC50 value.
5-Lipoxygenase-Activating Protein (FLAP) Binding Assay
This assay determines the ability of a compound to bind to FLAP, often by competing with a known radiolabeled FLAP ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing FLAP (e.g., HL-60 cells).[10]
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled FLAP ligand (e.g., [³H]-MK-886) and varying concentrations of the test compound.[10]
-
Equilibration, Filtration, and Washing: Follow similar steps as in the LTB4 receptor binding assay to separate bound from free radioligand.
-
Quantification and Data Analysis: Measure the bound radioactivity and calculate the IC50 and Ki values for the test compound.
Leukotriene A4 Hydrolase (LTA4H) Activity Assay
This enzymatic assay measures the conversion of LTA4 to LTB4 by LTA4H.
Caption: A typical workflow for an LTA4 hydrolase enzymatic assay.
Protocol:
-
Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant LTA4H with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate, LTA4.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction, for example, by adding a quenching solution.
-
Product Quantification: Measure the amount of LTB4 produced using a suitable method such as ELISA or LC-MS/MS.[11][12][13]
-
Data Analysis: Calculate the percentage of inhibition of LTA4H activity and determine the IC50 value of the test compound.
Conclusion
The inhibition of LTB4 signaling can be achieved through multiple strategies, each with its own set of advantages and potential for selectivity. While this compound remains a valuable tool as a potent BLT1 receptor antagonist, the alternatives presented in this guide offer a broader range of mechanisms for interrogating the LTB4 pathway. The choice of inhibitor will depend on the specific research question, with considerations for selectivity, potency, and the desired point of intervention in the LTB4 synthesis and signaling cascade. The provided data and protocols serve as a starting point for the rational selection and evaluation of these compounds in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. protocols.io [protocols.io]
- 5. immunomart.com [immunomart.com]
- 6. interchim.fr [interchim.fr]
- 7. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. pa2online.org [pa2online.org]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Comparative Analysis of BIIL-260 Hydrochloride's Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of BIIL-260 hydrochloride, a potent leukotriene B4 (LTB4) receptor antagonist, with other alternative LTB4 receptor antagonists. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a deeper understanding of its off-target interaction potential.
Executive Summary
This compound is a highly selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1) and also exhibits potent antagonism at the low-affinity BLT2 receptor.[1] Its selectivity is underscored by the lack of relevant off-target effects of its prodrug, BIIL-284 (amelubant), in a comprehensive safety screening panel. This high selectivity minimizes the potential for confounding effects in experimental systems and suggests a favorable safety profile. In comparison to other LTB4 receptor antagonists such as U-75302, CP-105696, and LY255283, for which detailed broad-panel cross-reactivity data is less publicly available, this compound demonstrates a superior and well-documented selectivity profile.
Quantitative Comparison of Receptor Binding Affinity and Potency
The following table summarizes the available quantitative data for this compound and its comparator compounds. The data highlights the high affinity and potency of BIIL-260 for its primary targets, the LTB4 receptors.
| Compound | Primary Target(s) | K_i_ (nM) | IC_50_ (nM) | Notes |
| BIIL-260 | BLT1 Receptor | 1.7[2][3][4] | 0.82 (Ca²+ mobilization)[2][4] | Active metabolite of BIIL-284. Also a potent antagonist at the BLT2 receptor.[1] |
| U-75302 | BLT1 Receptor | - | - | Selectively antagonizes LTB4-mediated effects over other lipid mediators.[5][6] |
| CP-105696 | BLT1 Receptor | - | 8.42 ([³H]LTB4 binding)[7][8] | At 10 µM, does not inhibit chemotaxis mediated by C5a, IL-8, or PAF receptors.[7][8] |
| LY255283 | BLT2 Receptor | 100 (pKi = 7.0)[9] | ~100 ([³H]LTB4 binding)[1] | Primarily characterized as a BLT2 antagonist. |
Cross-Reactivity Profile of this compound
The prodrug of BIIL-260, BIIL-284 (amelubant), was evaluated in the Eurofins SafetyScreen44™ panel and demonstrated no relevant off-target effects. This panel assesses the interaction of a compound with a broad range of 44 different receptors, ion channels, and enzymes, providing a robust assessment of its selectivity. The absence of significant off-target binding in this comprehensive screen strongly suggests a very low potential for cross-reactivity of BIIL-260 with other signaling pathways.
While the specific quantitative data from this screen are not publicly available, the qualitative outcome provides a high degree of confidence in the selectivity of BIIL-260 for the LTB4 receptors.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of BIIL-260's action and the methods used to assess its cross-reactivity, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
The Importance of a Negative Control in BIIL-260 Hydrochloride Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the leukotriene B4 (LTB4) receptor, utilizing a proper negative control is paramount for the validation of experimental results. This guide provides a comparative overview of BIIL-260 hydrochloride, a potent LTB4 receptor antagonist, and its designated negative control, BIIS 035, supported by experimental data and detailed protocols.
This compound is a selective and competitive antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. It is the active metabolite of the prodrug BIIL 284 (amelubant).[1] To ensure that the observed effects in an experiment are specifically due to the antagonism of the LTB4 receptor by BIIL-260, it is crucial to use a negative control. The ideal negative control is a compound that is structurally related to the active compound but lacks affinity for the target receptor. For BIIL-260, the designated negative control for in vitro experiments is BIIS 035.[1]
Comparison of BIIL-260 and its Negative Control, BIIS 035
The primary distinction between BIIL-260 and BIIS 035 lies in their affinity for the LTB4 receptor. While BIIL-260 binds with high affinity, BIIS 035 is characterized by its lack of binding to the receptor. This fundamental difference makes BIIS 035 an excellent tool for ruling out off-target effects and ensuring the specificity of the experimental findings.
| Compound | Target | Mechanism of Action | Reported Affinity (Ki) for LTB4 Receptor |
| This compound | Leukotriene B4 (LTB4) Receptor | Competitive Antagonist | 1.7 nM[2] |
| BIIS 035 | None (specifically lacks affinity for LTB4 Receptor) | Inactive | No binding affinity[1] |
Experimental Protocols
To differentiate the activity of BIIL-260 from its negative control, several key in vitro assays can be employed. Below are detailed protocols for two such fundamental experiments.
LTB4 Receptor Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the LTB4 receptor.
Objective: To determine the binding affinity (Ki) of BIIL-260 and BIIS 035 for the LTB4 receptor.
Materials:
-
Membrane preparations from cells expressing the human LTB4 receptor (e.g., human neutrophils or a recombinant cell line).
-
[3H]-LTB4 (radiolabeled ligand).
-
This compound.
-
BIIS 035.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of [3H]-LTB4 to each well.
-
Add varying concentrations of the test compounds (BIIL-260 or BIIS 035) to the wells. Include a control with no test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Expected Outcome: BIIL-260 will exhibit a low nanomolar Ki value, indicating high-affinity binding. In contrast, BIIS 035 will not show any significant displacement of [3H]-LTB4, confirming its lack of affinity for the LTB4 receptor.
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the downstream signaling cascade initiated by LTB4 binding to its receptor, specifically the release of intracellular calcium.
Objective: To assess the functional antagonist activity of BIIL-260 and the lack of activity of BIIS 035.
Materials:
-
Human neutrophils or a cell line endogenously or recombinantly expressing the LTB4 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LTB4.
-
This compound.
-
BIIS 035.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader capable of kinetic measurements.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of the test compounds (BIIL-260 or BIIS 035) or vehicle control for a specified time.
-
Stimulate the cells with a sub-maximal concentration of LTB4.
-
Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Determine the inhibitory concentration 50 (IC50) for each compound by plotting the inhibition of the LTB4-induced calcium response against the compound concentration.
Expected Outcome: BIIL-260 will dose-dependently inhibit the LTB4-induced calcium mobilization, yielding a low nanomolar IC50 value. BIIS 035 will show no significant inhibition of the calcium response, demonstrating its lack of functional activity at the LTB4 receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for assessing LTB4 receptor antagonism.
References
Comparative Analysis of LTB4 Receptor Antagonists: BIIL-260 vs. LY223982
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent leukotriene B4 (LTB4) receptor antagonists, BIIL-260 and LY223982. Both compounds are potent inhibitors of the LTB4 receptor, a key player in inflammatory responses, making them valuable tools for research and potential therapeutic development. This document summarizes their performance based on available experimental data, details representative experimental protocols, and visualizes key biological pathways and workflows.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of BIIL-260 and LY223982, highlighting their potency in inhibiting LTB4 receptor binding and function.
| Parameter | BIIL-260 | LY223982 | Reference |
| Target | Leukotriene B4 (LTB4) Receptor | Leukotriene B4 (LTB4) Receptor | [1][2][3] |
| Mechanism of Action | Competitive Antagonist / Inverse Agonist | Competitive Antagonist | [1][4] |
| Binding Affinity (Ki) | 1.7 nM (human neutrophil membranes) | Not explicitly reported, but IC50 for binding is 13.2 nM | [1][5] |
| Functional Inhibition (IC50) | 0.82 nM (LTB4-induced Ca2+ release in human neutrophils) | 13.2 nM ([3H]LTB4 binding to human neutrophil LTB4 receptor) | [1][3][5] |
| 74 nM (LTB4-induced aggregation of guinea pig neutrophils) | |||
| 100 nM (LTB4-induced aggregation of human neutrophils) | |||
| 6 µM (LTB4-induced chemotaxis of human neutrophils) | |||
| Prodrug Information | Active metabolite of the prodrug BIIL-284 (amelubant) | Not a prodrug | [5][6] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize LTB4 receptor antagonists. Note: These are generalized methodologies and may not reflect the exact protocols used in the original studies for BIIL-260 and LY223982.
LTB4 Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the LTB4 receptor.
Materials:
-
Human neutrophils or cell lines expressing the LTB4 receptor (e.g., HL-60 cells)
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
Test compounds (BIIL-260, LY223982) at various concentrations
-
Non-labeled LTB4 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate membranes from human neutrophils or LTB4 receptor-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a microplate, combine the cell membrane preparation, [3H]LTB4, and varying concentrations of the test compound or unlabeled LTB4.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled LTB4) from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Release Assay
This functional assay measures the ability of an antagonist to block LTB4-induced increases in intracellular calcium concentration.
Materials:
-
Human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
LTB4
-
Test compounds (BIIL-260, LY223982) at various concentrations
-
Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate isolated human neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye will enter the cells and be cleaved by intracellular esterases, trapping it inside.
-
Pre-treatment: Wash the cells to remove excess dye and resuspend them in buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Stimulation: Add LTB4 to the cell suspension to stimulate the LTB4 receptor.
-
Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorometric plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the LTB4-induced calcium flux in the presence and absence of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Neutrophil Aggregation Assay
This assay assesses the ability of a compound to inhibit LTB4-induced aggregation of neutrophils.
Materials:
-
Isolated human or guinea pig neutrophils
-
LTB4
-
Test compounds (BIIL-260, LY223982) at various concentrations
-
Buffer (e.g., Hanks' Balanced Salt Solution)
-
Aggregometer
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend them in a suitable buffer.
-
Pre-incubation: Place the neutrophil suspension in the aggregometer cuvette and pre-incubate with the test compound or vehicle at 37°C with stirring.
-
Stimulation: Add LTB4 to induce neutrophil aggregation.
-
Measurement: Monitor the change in light transmission through the cell suspension over time using the aggregometer. As neutrophils aggregate, the light transmission increases.
-
Data Analysis: Quantify the extent of aggregation and determine the inhibitory effect of the test compound. Calculate the IC50 value by plotting the percentage of inhibition of aggregation against the log concentration of the compound.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to block the directed migration of neutrophils towards an LTB4 gradient.
Materials:
-
Isolated human neutrophils
-
LTB4
-
Test compounds (BIIL-260, LY223982) at various concentrations
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell assay) with a porous membrane
-
Buffer or cell culture medium
Procedure:
-
Chamber Setup: Place a solution of LTB4 in the lower chamber of the chemotaxis apparatus.
-
Cell Treatment: Pre-incubate isolated neutrophils with the test compound or vehicle.
-
Cell Seeding: Place the treated neutrophils in the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).
-
Quantification: After incubation, count the number of neutrophils that have migrated through the membrane to the lower chamber. This can be done by staining and microscopy or by using a plate reader-based method.
-
Data Analysis: Determine the inhibitory effect of the test compound on chemotaxis and calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway
Leukotriene B4 is a potent lipid mediator that signals through the G protein-coupled receptor (GPCR), BLT1. Activation of BLT1 on immune cells, particularly neutrophils, triggers a cascade of intracellular events leading to inflammatory responses such as chemotaxis, degranulation, and production of reactive oxygen species.
Caption: LTB4 signaling pathway initiated by ligand binding to the BLT1 receptor.
Experimental Workflow for GPCR Antagonist Characterization
The characterization of a novel GPCR antagonist typically follows a multi-step process, starting from initial binding assays to more complex functional and in vivo studies.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. opnme.com [opnme.com]
- 6. LY-223982 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating the Anti-inflammatory Effect of BIIL-260 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory agent BIIL-260 with other leukotriene B4 (LTB4) receptor antagonists. It includes supporting experimental data and detailed protocols for validating the efficacy of these compounds using knockout mouse models, a crucial step in preclinical drug development.
Introduction to BIIL-260 and the LTB4 Pathway
BIIL-260 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1).[1][2][3] It is the active metabolite of the prodrug BIIL-284 (amelubant).[4][5] LTB4 is a powerful lipid mediator that plays a central role in the inflammatory response by attracting and activating leukocytes, such as neutrophils and monocytes.[4] By blocking the LTB4 receptor, BIIL-260 inhibits the downstream signaling cascade that leads to inflammation, making it a promising therapeutic candidate for a variety of inflammatory diseases.
The validation of BLT1 antagonists like BIIL-260 can be effectively carried out using BLT1 knockout (KO) mouse models. These models provide a definitive way to assess whether the anti-inflammatory effects of the compound are specifically mediated through the BLT1 receptor. Studies have shown that BLT1 deficient mice are protected from developing inflammation in models such as collagen-induced arthritis, highlighting the critical role of this receptor in inflammatory pathologies.
Comparative Analysis of LTB4 Receptor Antagonists
The following table summarizes the in vitro and in vivo efficacy of BIIL-260 and other notable LTB4 receptor antagonists. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.
| Compound | Target(s) | Assay | Species | Key Parameter | Value | Reference(s) |
| BIIL-260 | BLT1 | LTB4 Receptor Binding | Human | Ki | 1.7 nM | [1][2][3] |
| LTB4-induced Ca2+ mobilization in neutrophils | Human | IC50 | 0.82 nM | [1] | ||
| BIIL-284 (prodrug) | In vivo LTB4 antagonist | LTB4-induced mouse ear inflammation | Mouse | ED50 | 0.008 mg/kg p.o. | [5] |
| LTB4-induced transdermal chemotaxis | Guinea Pig | ED50 | 0.03 mg/kg p.o. | [5] | ||
| CP-105,696 | BLT1 | LTB4 Receptor Binding | Human | IC50 | 8.42 nM | [6] |
| Etalocib (LY293111) | BLT1 | [3H]LTB4 binding | Human | Ki | 25 nM | [6][7] |
| LTB4-induced calcium mobilization | Human | IC50 | 20 nM | [6][7] | ||
| LY223982 | BLT1 | [3H]LTB4 binding | Human | IC50 | 13.2 nM | [6] |
| LY255283 | BLT2 | [3H]LTB4 binding to lung membranes | Guinea Pig | IC50 | ~100 nM | [6][8] |
| U-75302 | BLT1 | LTB4-induced chemotaxis of eosinophils | Guinea Pig | - | Effective | [7] |
Experimental Protocol: Validation of BIIL-260 in a BLT1 Knockout Mouse Model of Collagen-Induced Arthritis
This protocol outlines a detailed methodology for validating the anti-inflammatory effects of BIIL-260 in a collagen-induced arthritis (CIA) model using BLT1 knockout mice.
1. Animal Models:
-
BLT1 knockout (BLT1-/-) mice on a C57BL/6 background.
-
Wild-type (WT) C57BL/6 mice as controls.
-
Animals should be age and sex-matched.
2. Induction of Collagen-Induced Arthritis (CIA):
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µg of the emulsion intradermally at the base of the tail of both WT and BLT1-/- mice.[9][10]
-
Booster (Day 21): Administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.[9][11]
3. Dosing Regimen:
-
Divide the WT mice into two groups: Vehicle control and BIIL-260 treatment.
-
The BLT1-/- group will receive the vehicle.
-
Administer BIIL-260 (or its prodrug BIIL-284) orally at a predetermined dose (e.g., based on the ED50 from previous studies) daily, starting from the day of the booster injection (Day 21) until the end of the experiment.
4. Arthritis Assessment:
-
Visually score the severity of arthritis in all paws daily or every other day, starting from day 21, using a standardized scoring system (e.g., 0-4 scale per paw, with a maximum score of 16 per mouse).[11]
-
Measure paw thickness using a digital caliper.
5. Histopathological Analysis:
-
At the end of the study (e.g., Day 42), euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
6. Measurement of Inflammatory Markers:
-
Collect blood samples at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Analyze anti-collagen antibody levels in the serum to confirm successful immunization.
7. Expected Outcomes:
-
WT mice treated with the vehicle are expected to develop severe arthritis.
-
BLT1-/- mice are expected to be protected from developing arthritis, demonstrating the critical role of the BLT1 receptor.
-
WT mice treated with BIIL-260 are expected to show a significant reduction in arthritis severity, paw swelling, and histological signs of inflammation compared to the vehicle-treated WT group. The effect of BIIL-260 in WT mice should ideally mimic the phenotype observed in the BLT1-/- mice.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: LTB4 Signaling Pathway and the Action of BIIL-260.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. LY255283, a novel leukotriene B4 receptor antagonist, limits activation of neutrophils and prevents acute lung injury induced by endotoxin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the LTB4 Receptor Antagonist BIIL-260 and its Parent Prodrug
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, data-supported comparison of the potent leukotriene B4 (LTB4) receptor antagonist, BIIL-260, and its orally administered parent compound, BIIL-284 (amelubant). Leukotriene B4 is a key lipid mediator in the inflammatory cascade, and its antagonism is a significant area of interest for the development of novel anti-inflammatory therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
BIIL-284 is a prodrug that is rapidly converted in the body to its active metabolite, BIIL-260.[1][2] BIIL-260, along with its glucuronidated form BIIL-315, demonstrates high-affinity binding to the LTB4 receptor, competitively inhibiting the pro-inflammatory actions of LTB4.[1] In contrast, the parent compound, BIIL-284, shows negligible affinity for the LTB4 receptor.[3]
The LTB4 Signaling Pathway and the Action of BIIL-260
Leukotriene B4 exerts its pro-inflammatory effects by binding to the BLT1 receptor, a G-protein coupled receptor (GPCR). This interaction triggers a downstream signaling cascade, leading to a range of cellular responses that contribute to inflammation. BIIL-260 acts by blocking this initial binding step.
Caption: LTB4 signaling cascade and the inhibitory site of BIIL-260.
From Prodrug to Active Antagonist: The Metabolic Journey
The oral administration of BIIL-284 initiates a metabolic process that is essential for its therapeutic effect. The prodrug is converted to its active forms, which then enter systemic circulation to exert their pharmacological action.
Caption: Experimental workflow from prodrug to active metabolites.
Comparative Performance Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a direct comparison of the pharmacological properties of BIIL-260 and its parent compound, BIIL-284.
Table 1: In Vitro Potency at the LTB4 Receptor
| Compound | Assay Type | Species | Preparation | Parameter | Value (nM) |
| BIIL-260 | Receptor Binding | Human | Neutrophil Membranes | Kᵢ | 1.7[1] |
| BIIL-315 | Receptor Binding | Human | Neutrophil Membranes | Kᵢ | 1.9[1] |
| BIIL-284 | Receptor Binding | Human | Neutrophil Membranes | Kᵢ | 230[3] |
| BIIL-260 | LTB4-induced Ca²⁺ Release | Human | Intact Neutrophils | IC₅₀ | 0.82[1][4] |
| BIIL-315 | LTB4-induced Ca²⁺ Release | Human | Intact Neutrophils | IC₅₀ | 0.75[1] |
Table 2: In Vivo Efficacy of Orally Administered BIIL-284
| Animal Model | Species | Endpoint Measured | Parameter | Dose (mg/kg, p.o.) |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Edema | ED₅₀ | 0.008[1] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Neutrophil Infiltration | ED₅₀ | 0.03[1] |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED₅₀ | 0.004[1] |
Detailed Experimental Protocols
LTB4 Receptor Binding Assay
This assay determines the affinity of a compound for the LTB4 receptor.
Protocol:
-
Membrane Preparation: Membranes are isolated from human neutrophils.
-
Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the test compound.
-
Equilibration: The reaction is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki value, representing the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation.
LTB4-induced Intracellular Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit LTB4-induced cellular activation.
Protocol:
-
Cell Preparation: Human neutrophils are isolated from fresh peripheral blood.
-
Dye Loading: The neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Compound Incubation: The dye-loaded cells are incubated with various concentrations of the test compound.
-
LTB4 Stimulation: The cells are then stimulated with a sub-maximal concentration of LTB4 to induce intracellular calcium release.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence ratio at different excitation wavelengths.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the LTB4-induced calcium response, is determined.
LTB4-induced Mouse Ear Inflammation Model
This in vivo model assesses the anti-inflammatory efficacy of a compound.
Protocol:
-
Compound Administration: The test compound (BIIL-284) is administered orally to mice at various doses.
-
Induction of Inflammation: A solution of LTB4 is topically applied to the ear of the mice to induce an inflammatory response, characterized by edema.
-
Assessment of Edema: After a predetermined time, the ear thickness or weight is measured and compared to a control group.
-
Data Analysis: The ED50 value, the dose of the compound that produces a 50% reduction in the inflammatory response, is calculated.
References
- 1. hellobio.com [hellobio.com]
- 2. Development and application of a membrane receptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
Synergistic Potential of BIIL-260 Hydrochloride with Other Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of BIIL-260 hydrochloride, a potent LTB4 receptor antagonist, with other classes of anti-inflammatory drugs. While direct experimental data on combination therapy with this compound is limited, this document explores the mechanistic rationale for such combinations and presents relevant data from studies on its prodrug, BIIL 284, and other LTB4 receptor antagonists.
Introduction to this compound
This compound is the active metabolite of the prodrug BIIL 284 and acts as a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful lipid mediator that plays a crucial role in the inflammatory cascade, primarily by attracting and activating neutrophils and other leukocytes to the site of inflammation.[3][4] By competitively and reversibly binding to the LTB4 receptor, this compound effectively blocks these pro-inflammatory signals.[1][2]
Theoretical Framework for Synergistic Effects
Inflammation is a complex process involving multiple redundant and interacting pathways. A multi-targeted therapeutic approach, therefore, holds the potential for synergistic or additive effects, leading to enhanced efficacy and potentially lower required doses of individual agents, thereby reducing side effects. The distinct mechanism of action of this compound as an LTB4 receptor antagonist suggests a strong potential for synergy with other anti-inflammatory drugs that target different inflammatory pathways.
Comparison with Other Anti-Inflammatory Drug Classes
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Mechanism of Action: NSAIDs, such as ibuprofen (B1674241), primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Potential for Synergy: One study investigating the effect of ibuprofen on inflammatory mediators after periodontal surgery found that while ibuprofen significantly suppressed prostaglandin (B15479496) E2 (iPGE2) production by over 95%, it had no detectable effect on LTB4 levels.[5] This suggests that NSAIDs and LTB4 receptor antagonists act on distinct pathways of the arachidonic acid cascade. Consequently, their combined use could offer a more comprehensive blockade of inflammatory lipid mediators. Another study indicated that NSAID treatment might indirectly lead to a down-regulation of leukotriene synthesis.[6]
Experimental Data:
| Drug Class | Target | Effect on LTB4 Pathway | Potential for Synergy with BIIL-260 |
| NSAIDs (e.g., Ibuprofen) | COX-1/COX-2 | No direct inhibition of LTB4 production[5] | High (Complementary blockade of arachidonic acid metabolism) |
Corticosteroids
Mechanism of Action: Corticosteroids are broad-spectrum anti-inflammatory agents that function, in part, by upregulating anti-inflammatory proteins and downregulating pro-inflammatory cytokines and mediators.
Potential for Synergy: Research has shown that treatment with corticosteroids can lead to a rapid reduction in the synthesis of LTB4 and other products of the 5-lipoxygenase pathway in neutrophils of patients with rheumatoid arthritis.[1] This suggests that corticosteroids can decrease the production of the ligand (LTB4) for which BIIL-260 is an antagonist. Combining a drug that reduces LTB4 synthesis with one that blocks its receptor could result in a more profound and sustained anti-inflammatory effect. Studies on other inflammatory conditions, like COPD, have shown additive anti-inflammatory effects when combining corticosteroids with other specific anti-inflammatory agents like PDE4 inhibitors.[7]
Experimental Data:
| Drug Class | Target | Effect on LTB4 Pathway | Potential for Synergy with BIIL-260 |
| Corticosteroids | Multiple inflammatory pathways | Reduces LTB4 synthesis[1] | High (Dual action on LTB4 synthesis and receptor signaling) |
Disease-Modifying Anti-Rheumatic Drugs (DMARDs)
Mechanism of Action: DMARDs, such as methotrexate (B535133), have complex and not fully elucidated mechanisms of action but are known to interfere with the processes that drive chronic inflammation in autoimmune diseases.
Potential for Synergy: Similar to corticosteroids, methotrexate treatment has been shown to result in a rapid reduction in the synthesis of LTB4 in neutrophils of patients with rheumatoid arthritis.[1] This provides a strong rationale for investigating the combination of this compound with methotrexate, as this would simultaneously target both the production and the action of a key inflammatory mediator.
Experimental Data:
| Drug Class | Target | Effect on LTB4 Pathway | Potential for Synergy with BIIL-260 |
| DMARDs (e.g., Methotrexate) | Multiple inflammatory pathways | Reduces LTB4 synthesis[1] | High (Dual action on LTB4 synthesis and receptor signaling) |
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, the following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for assessing synergistic anti-inflammatory effects.
Caption: LTB4 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Assessing In Vitro Synergy.
Experimental Protocols
While specific protocols for this compound in combination are not available, a general approach to assess synergy in vitro is outlined below.
Objective: To determine if this compound exhibits synergistic anti-inflammatory effects with another anti-inflammatory agent (e.g., a corticosteroid or an NSAID).
Materials:
-
Isolated primary human neutrophils or a relevant leukocyte cell line.
-
This compound.
-
Second anti-inflammatory drug of interest.
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or N-formylmethionyl-leucyl-phenylalanine (fMLP)).
-
Cell culture medium and reagents.
-
Assay kits for measuring inflammatory endpoints (e.g., ELISA for cytokines like TNF-α or IL-8, chemotaxis chamber).
Procedure:
-
Cell Preparation: Isolate and culture the chosen inflammatory cells according to standard protocols.
-
Drug Preparation: Prepare stock solutions of this compound and the second anti-inflammatory drug in a suitable solvent. Create a dose-response matrix of both drugs, alone and in combination.
-
Cell Treatment: Pre-incubate the cells with the drugs (alone or in combination) for a specified period (e.g., 1 hour).
-
Inflammatory Challenge: Add the inflammatory stimulus to the cell cultures and incubate for a period sufficient to elicit a measurable inflammatory response (e.g., 4-24 hours).
-
Endpoint Analysis:
-
Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines using ELISA.
-
Chemotaxis: Assess the ability of the cells to migrate towards a chemoattractant in a Boyden chamber or similar chemotaxis assay.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion
Although direct experimental evidence for the synergistic effects of this compound with other anti-inflammatory drugs is currently lacking in published literature, a strong mechanistic rationale supports the potential for such combinations. The distinct targeting of the LTB4 receptor by this compound suggests that it could act in a complementary or synergistic manner with agents that modulate other inflammatory pathways, such as NSAIDs, corticosteroids, and DMARDs. Further preclinical and clinical investigations are warranted to explore these potential combination therapies, which could offer improved therapeutic outcomes for a range of inflammatory diseases. The experimental framework provided in this guide offers a starting point for such investigations.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 4. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a non-steroidal anti-inflammatory drug on tissue levels of immunoreactive prostaglandin E2, immunoreactive leukotriene, and pain after periodontal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum from NSAID-treated patients attenuates the capacity of rat leukocytes to synthesize leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive anti-inflammatory effects of corticosteroids and phosphodiesterase-4 inhibitors in COPD CD8 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BIIL-260 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. BIIL-260 hydrochloride, a potent leukotriene B(4) receptor antagonist used in research, requires careful consideration for its disposal.[1][2] While specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) should always be prioritized, this guide provides essential procedural information based on general best practices for chemical waste management in a laboratory setting.
Note: This product is intended for research use only and is not for human or veterinary use.[1]
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 192581-24-1 (HCl salt)[1] |
| Molecular Formula | C₃₀H₃₁ClN₂O₃[1] |
| Molecular Weight | 503.04 g/mol [1] |
Standard Disposal Protocol for Research-Grade Chemicals
In the absence of a specific SDS for this compound, researchers must adhere to established guidelines for the disposal of non-hazardous and hazardous chemical waste. The following steps provide a general framework that should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
Properly characterize the waste. Is the this compound in a solid form, or is it dissolved in a solvent? If it is in a solution, the solvent's properties will heavily influence the disposal route.
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number, and any known hazard warnings.
-
Liquid Waste: If this compound is in a solvent, the entire solution is considered chemical waste. Do not mix different chemical wastes. The waste container must be appropriate for the solvent used and clearly labeled with the names of all components, including their approximate concentrations.
Step 2: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes, at a minimum:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 3: Waste Collection and Storage
-
Use designated waste containers provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure containers are in good condition and compatible with the waste they will hold.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste's composition and volume.
-
Follow their specific procedures for labeling and preparing the waste for transport.
Never dispose of chemicals like this compound down the drain or in the regular trash. This can lead to environmental contamination and violations of regulatory standards.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals, thereby fostering a secure and responsible laboratory environment.
References
Essential Safety and Handling Protocols for BIIL-260 Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for BIIL-260 hydrochloride could not be located. The following guidance is based on established best practices for handling potent, powdered pharmaceutical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personnel safety and preventing contamination.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For extended handling, consider wearing thicker, chemical-resistant gloves. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a splash hazard.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential when handling the powder outside of a containment system. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs is required.[2] For larger quantities or in case of potential for significant exposure, a disposable suit may be necessary. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[1][2] Disposable shoe covers should be worn when handling potent compounds and removed before exiting the designated area. |
Experimental Protocols: Safe Handling and Disposal
I. Pre-Handling Preparations:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a certified chemical fume hood, a glove box, or a powder containment enclosure.[3]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes appropriate containers, weighing paper, spatulas, and waste disposal bags.
-
Don PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, respirator, safety glasses, face shield (if needed), and outer gloves.
II. Handling Procedures:
-
Weighing:
-
Tare the balance with the weighing paper or container.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth or a HEPA-filtered vacuum. Do not use a dry brush.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed powder slowly to avoid splashing.
-
Securely cap the container before mixing or vortexing.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution or 70% ethanol.
-
Carefully doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin.
-
III. Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including weighing paper, gloves, and lab coats, must be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
